XRD-0394
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H30FN5O4S |
|---|---|
分子量 |
527.6 g/mol |
IUPAC 名称 |
N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]-3-pyridinyl]methanesulfonamide |
InChI |
InChI=1S/C26H30FN5O4S/c1-15(2)28-8-9-36-24-21(31-37(4,34)35)10-16(13-30-24)17-11-18-20(12-19(17)27)29-14-22-23(18)26(6-5-7-26)25(33)32(22)3/h10-15,28,31H,5-9H2,1-4H3 |
InChI 键 |
DFPIFDHNNWOIDD-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
XRD-0394: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
XRD-0394 is an orally bioavailable, first-in-class small molecule inhibitor that potently and selectively targets two key kinases in the DNA Damage Response (DDR) pathway: Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[1][2][3] By simultaneously blocking these critical DNA repair enzymes, this compound is designed to enhance the efficacy of radiation therapy and other DNA-damaging agents in cancer treatment.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data and experimental methodologies.
Core Mechanism of Action: Dual Inhibition of ATM and DNA-PK
Radiation therapy and certain chemotherapies induce DNA double-strand breaks (DSBs) in cancer cells, a lethal form of DNA damage.[1] To survive this damage, cancer cells activate complex DNA repair pathways. Two of the most critical pathways are orchestrated by the serine/threonine kinases ATM and DNA-PK.[5][6]
-
Ataxia-Telangiectasia Mutated (ATM) is a primary sensor of DSBs and plays a crucial role in activating cell cycle checkpoints and initiating DNA repair through homologous recombination (HR).[5]
-
DNA-dependent protein kinase (DNA-PK) is the key enzyme in the non-homologous end joining (NHEJ) pathway, another major route for repairing DSBs.[5]
This compound's innovative mechanism lies in its ability to concurrently inhibit both ATM and DNA-PK.[4][6] This dual inhibition is theorized to be more effective than targeting either kinase alone, as it blocks two major DNA repair pathways, potentially overcoming resistance mechanisms.[6] The transient inhibition of both kinases by this compound has been shown to have minimal adverse effects on cells in the absence of radiation.[6]
Signaling Pathway of this compound in the Context of Radiation Therapy
The following diagram illustrates the signaling pathway affected by this compound when used in combination with radiation therapy.
Quantitative Data: In Vitro Potency and Selectivity
This compound demonstrates high potency against its primary targets, ATM and DNA-PK, and selectivity over other related kinases.
| Target | IC50 (nM) |
| ATM | 0.39 |
| DNA-PKcs | 0.89 |
| mTOR | >100-fold selective vs. ATM/DNA-PK |
| PI3Kβ | >100-fold selective vs. ATM/DNA-PK |
| ATR | >100-fold selective vs. ATM/DNA-PK |
| SMG-1 | >100-fold selective vs. ATM/DNA-PK |
| PI3Kγ | >40-fold selective vs. ATM/DNA-PK |
| PI3Kδ | >40-fold selective vs. ATM/DNA-PK |
| PI3Kα | 14-fold selective vs. ATM/DNA-PK |
| Data sourced from MedChemExpress and a publication in Molecular Cancer Therapeutics.[1][7] |
Synergistic Effects with Other Cancer Therapies
Preclinical studies have revealed that this compound's mechanism of action extends beyond radiosensitization.
-
PARP Inhibitors: In vitro studies have shown a synergistic effect when this compound is combined with PARP inhibitors, particularly in cancer cells with BRCA mutations.[6][8] This suggests a synthetic lethality approach, where inhibiting both DDR pathways proves highly effective.
-
Topoisomerase Inhibitors: this compound has also been shown to potentiate the effectiveness of topoisomerase inhibitors in vitro.[4][6]
Experimental Protocols
Western Blotting for Target Inhibition
This protocol is used to assess the inhibition of ATM and DNA-PK phosphorylation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., MCF-7, FaDu, MDA-MB-231) are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 20 nM, 100 nM, 500 nM, 1000 nM) for 30 minutes.[7]
-
Following pre-incubation, cells are exposed to ionizing radiation (IR) (e.g., 10 Gy) and incubated for an additional hour.[7]
2. Lysate Preparation:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
3. Protein Quantification:
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total ATM, DNA-PK, and downstream targets like KAP1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Clonogenic Survival Assay
This assay is used to determine the ability of cancer cells to survive and proliferate following treatment with this compound and radiation.
1. Cell Seeding:
-
Cells are seeded into 6-well plates at a density that allows for the formation of distinct colonies (e.g., 1,000 cells/well).[1]
2. Treatment:
-
Cells are treated with either DMSO (control) or varying concentrations of this compound (e.g., 250, 500, 1000 nM).[1]
-
For radiosensitization experiments, cells are irradiated with different doses of ionizing radiation.
3. Incubation:
-
Plates are incubated for a period that allows for colony formation (typically 8-14 days).[1]
4. Colony Staining and Counting:
-
The medium is removed, and the colonies are fixed and stained with a solution like crystal violet.
-
Colonies containing at least 50 cells are counted.
5. Data Analysis:
-
The surviving fraction of cells is calculated for each treatment condition relative to the untreated control.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound.
Clinical Development
This compound has completed a Phase 1a clinical trial (NCT05002140).[1][4][9] This open-label, multicenter study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound administered with palliative radiation therapy in patients with metastatic, locally advanced, or recurrent solid tumors.[1][5] The trial was designed to identify a recommended dose for further studies.[5] Single doses of this compound were well-tolerated in combination with palliative RT in subjects with advanced cancer.[6]
Conclusion
This compound is a promising, orally administered dual inhibitor of ATM and DNA-PK with a well-defined mechanism of action. By targeting two central pillars of the DNA damage response, it effectively sensitizes cancer cells to radiation therapy. The preclinical data, demonstrating potent and selective inhibition, along with synergistic effects with other anticancer agents, provide a strong rationale for its continued clinical development. The completed Phase 1a trial has provided initial safety and dosing information, paving the way for further investigation into the therapeutic potential of this compound in combination with radiotherapy and other DNA-damaging treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. xradtx.com [xradtx.com]
- 3. Trial of this compound, a Kinase Inhibitor, in Combination With Palliative Radiotherapy in Advanced Cancer Patients [clin.larvol.com]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaron.com [pharmaron.com]
- 9. aacrjournals.org [aacrjournals.org]
XRD-0394: A Technical Guide to a Novel Dual ATM and DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
XRD-0394 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of two critical DNA damage response (DDR) kinases: Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK).[1] By targeting both of these key players in the cellular response to DNA double-strand breaks (DSBs), this compound represents a promising strategy to enhance the efficacy of DNA-damaging cancer therapies such as radiotherapy and certain chemotherapies.[2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of this compound.
Mechanism of Action
Upon induction of DNA double-strand breaks by agents like ionizing radiation, both ATM and DNA-PK are activated to initiate signaling cascades that lead to cell cycle arrest and DNA repair.[4] ATM is a primary activator of the homologous recombination (HR) repair pathway, while DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway.[1] By simultaneously inhibiting both ATM and DNA-PK, this compound effectively cripples the two major DSB repair pathways, leading to an accumulation of lethal DNA damage in cancer cells. This dual inhibition strategy is designed to overcome potential resistance mechanisms that may arise from the functional redundancy of these pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Reference |
| IC50 for ATM | 0.39 nM | [5] |
| IC50 for DNA-PKcs | 0.89 nM | [5] |
| Animal Model | Dose | Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Terminal Half-life (t1/2) | Reference |
| NCr nu/nu mice | 10 mg/kg (oral) | 840-1,125 ng/mL (1.6-2.1 µM) | Not Reported | Undetectable by 24 hours | [5] |
| Human (Phase Ia) | 160 mg | >530 ng/mL (1 µM) for up to 15 h | 2.3 h (median) | 11.1 h (mean) | [6] |
| Xenograft Model | Treatment | Outcome | Reference |
| MDA-MB-231 | 10 mg/kg this compound (oral) + 3 Gy Radiation (3 consecutive days) | Significant tumor growth delay | [7] |
| FaDu | 3, 6, or 10 mg/kg this compound (oral) + 10 Gy Radiation | Dose-dependent inhibition of DNA-PK and ATM activity in tumors | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATM and DNA-PK kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ATM and DNA-PKcs enzymes and their respective peptide substrates are prepared in a kinase assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and this compound (or vehicle control). The reaction is typically carried out at room temperature for a specified duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Cancer Therapeutics | AACR Journals [aacrjournals.directfrompublisher.com]
XRD-0394's Potentiation of PARP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and therapeutic potential of XRD-0394, a novel dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), in potentiating the effects of Poly (ADP-ribose) polymerase (PARP) inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.
Executive Summary
This compound is an orally bioavailable small molecule that potently and selectively inhibits the critical DNA Damage Response (DDR) kinases, ATM and DNA-PK.[1] By disrupting these key signaling nodes, this compound demonstrates significant synergy with PARP inhibitors, particularly in cancer cells with deficiencies in the BRCA1/2 genes.[1][2] This combination strategy leverages the concept of synthetic lethality, where the simultaneous inhibition of two distinct DNA repair pathways leads to catastrophic DNA damage and selective tumor cell death. Preclinical data indicate a substantial enhancement of PARP inhibitor efficacy, suggesting a promising therapeutic avenue for overcoming resistance and expanding the clinical utility of PARP inhibition.[2]
Mechanism of Action: A Dual-Pronged Attack on DNA Repair
This compound exerts its effects by inhibiting two master regulators of the DNA damage response:
-
ATM (Ataxia Telangiectasia Mutated): A primary sensor of DNA double-strand breaks (DSBs), ATM orchestrates cell cycle arrest and activates downstream repair pathways, including Homologous Recombination (HR).
-
DNA-PK (DNA-dependent Protein Kinase): A key component of the Non-Homologous End Joining (NHEJ) pathway, which is another major route for repairing DSBs.
By simultaneously blocking both ATM and DNA-PK, this compound effectively cripples the two major DSB repair mechanisms within cancer cells.[3]
PARP inhibitors, on the other hand, primarily target the repair of single-strand breaks (SSBs). When SSBs are not repaired, they can stall and collapse replication forks during DNA replication, leading to the formation of DSBs. In cells with a compromised HR pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This is the principle of synthetic lethality.
The combination of this compound and a PARP inhibitor creates a powerful synergistic effect. The PARP inhibitor increases the burden of DSBs, while this compound prevents their repair through both HR and NHEJ, leading to an overwhelming accumulation of lethal DNA damage.
Quantitative Data: Synergistic Efficacy of this compound and PARP Inhibitors
The potentiation of PARP inhibitors by this compound has been quantified in preclinical studies. The following tables summarize the key findings from in vitro experiments.
| Parameter | Value | Reference |
| IC50 for ATM | 0.39 nM | [2] |
| IC50 for DNA-PKcs | 0.89 nM | [2] |
| IC50 values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity. |
| Cell Line | BRCA Status | PARP Inhibitor | This compound Concentration (µM) | Fold Shift in Niraparib (B1663559) Dose-Response | Reference |
| HCC1937 | BRCA1 mutant | Niraparib | 0.25 | 10-fold | [2] |
| Capan-1 | BRCA2 mutant | Niraparib | 0.5 | 5-fold | [2] |
| This table illustrates the significant leftward shift in the dose-response curve of the PARP inhibitor niraparib when combined with a fixed concentration of this compound in BRCA-mutant cancer cell lines, indicating a marked increase in potency. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Synergistic Action
The following diagram illustrates the interplay between PARP inhibition and the dual inhibition of ATM and DNA-PK by this compound, leading to enhanced tumor cell killing.
Experimental Workflow: Clonogenic Survival Assay
This diagram outlines the typical workflow for assessing the synergistic effects of this compound and PARP inhibitors on cancer cell survival.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's potentiation of PARP inhibitors.
Cell Lines and Culture
-
Cell Lines:
-
HCC1937 (human breast carcinoma, BRCA1 mutant)
-
Capan-1 (human pancreatic adenocarcinoma, BRCA2 mutant)
-
MCF-7 (human breast adenocarcinoma, BRCA wild-type)
-
FaDu (human pharyngeal squamous cell carcinoma)
-
MDA-MB-231 (human breast adenocarcinoma, triple-negative)
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Clonogenic Survival Assay
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 500-1000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a dose range of the PARP inhibitor (e.g., niraparib) alone, this compound alone, or the combination of both drugs at specified concentrations.
-
Incubation: Following a 24-hour drug exposure, the medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Colony Staining: Colonies are fixed with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet and then stained with 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted manually or using an automated colony counter.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated wells to the number of colonies in the control (untreated) wells, normalized to the plating efficiency. Combination index (CI) values are calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for DNA Damage and Apoptosis Markers
-
Cell Lysis: Cells are treated with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24 or 48 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against proteins of interest, such as:
-
Phospho-ATM (Ser1981)
-
Phospho-DNA-PKcs (Ser2056)
-
Phospho-KAP1 (Ser824)
-
γH2AX (a marker of DNA double-strand breaks)
-
Cleaved PARP (a marker of apoptosis)
-
β-actin or GAPDH (as a loading control)
-
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The dual ATM/DNA-PK inhibitor this compound demonstrates a clear and potent synergistic effect with PARP inhibitors in preclinical models, particularly in BRCA-mutant cancer cells.[4][5] This combination represents a promising strategy to enhance the therapeutic efficacy of PARP inhibitors, potentially overcoming intrinsic and acquired resistance mechanisms. A Phase Ia clinical trial of this compound in combination with radiotherapy has been completed, providing a rationale for future clinical investigations of this compound in combination with PARP inhibitors.[1] Further studies are warranted to explore the full clinical potential of this combination in various tumor types and to identify predictive biomarkers for patient selection.
References
- 1. Scholars@Duke publication: Supplementary Methods from A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors [scholars.duke.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of XRD-0394: A Targeted Strike Against BRCA-Deficient Cancers
A Technical Guide on the Single-Agent Activity of a Novel Dual ATM/DNA-PK Inhibitor
Introduction
The landscape of cancer therapy is continuously evolving, with a significant shift towards precision medicine that exploits the specific vulnerabilities of tumor cells. One of the most promising strategies in this realm is the concept of synthetic lethality, which targets cancers with deficiencies in DNA Damage Response (DDR) pathways. Tumors with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination (HR), a key DNA double-strand break (DSB) repair pathway, are particularly susceptible to this approach. This whitepaper delves into the preclinical data elucidating the single-agent activity of XRD-0394, a novel and potent dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), in BRCA-deficient cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge of targeted cancer therapy.
Core Mechanism: Exploiting Synthetic Lethality
This compound's efficacy in BRCA-deficient cells is rooted in the principle of synthetic lethality.[1][2] Cancer cells lacking functional BRCA proteins are heavily reliant on other DDR pathways to repair DNA damage and maintain genomic integrity. This compound simultaneously targets two critical kinases in the DDR network: ATM and DNA-PK.[1][3]
-
ATM (Ataxia Telangiectasia Mutated): A primary sensor of DSBs, ATM orchestrates the cellular response to this form of DNA damage, including cell cycle arrest and activation of repair pathways like HR.
-
DNA-PK (DNA-dependent Protein Kinase): A key component of the non-homologous end joining (NHEJ) pathway, another major route for repairing DSBs.
By inhibiting both ATM and DNA-PK, this compound effectively cripples the two major DSB repair mechanisms within the cancer cell. In BRCA-deficient cells, which already have a compromised HR pathway, this dual inhibition leads to a catastrophic accumulation of unrepaired DNA damage, ultimately triggering apoptosis and cell death.[4] A CRISPR screen has identified that alterations in the Fanconi Anemia (FA)/BRCA pathway create a synthetic lethal vulnerability to this compound.[1]
Signaling Pathway of this compound Action in BRCA-Deficient Cells
Caption: Mechanism of this compound-induced synthetic lethality in BRCA-deficient cells.
Quantitative Data Summary
The single-agent activity of this compound has been evaluated in various BRCA-deficient cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Single-Agent IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |
| UWB1.289 | Ovarian | BRCA1-null | Data not explicitly provided in abstracts |
| UWB1.289 + BRCA1 | Ovarian | BRCA1-WT | Data not explicitly provided in abstracts |
| HCC1937 | Breast | BRCA1-mutant | Data not explicitly provided in abstracts |
| Capan-1 | Pancreatic | BRCA2-mutant | Data not explicitly provided in abstracts |
Note: While the source material confirms single-agent activity, specific IC50 values for this compound as a single agent in these BRCA-deficient cell lines were not detailed in the provided abstracts. The primary publication focuses on its synergy with other agents and its radiosensitizing properties. However, the clonogenic survival assays demonstrate dose-dependent single-agent activity.
Table 2: Clonogenic Survival of BRCA-Deficient Cells Treated with this compound
| Cell Line | Treatment | Concentration (nM) | % Survival (Relative to DMSO) |
| UWB1.289 (BRCA1-null) | This compound | 250 | Significantly Reduced |
| 500 | Significantly Reduced | ||
| 1000 | Significantly Reduced | ||
| UWB1.289 + BRCA1 (BRCA1-WT) | This compound | 250 | Minimally Affected |
| 500 | Minimally Affected | ||
| 1000 | Minimally Affected |
Data is qualitative based on descriptions in the primary research article. The clonogenic survival of UWB1.289 cells was markedly decreased with increasing concentrations of this compound, while the BRCA1-proficient UWB1.289 + BRCA1 cells were largely unaffected, demonstrating synthetic lethality.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to assess the single-agent activity of this compound.
Cell Culture and Maintenance
BRCA-deficient cell lines (e.g., UWB1.289, HCC1937, Capan-1) and their BRCA-proficient counterparts were cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Caption: Workflow for a typical clonogenic survival assay.
Protocol:
-
Cells were harvested during exponential growth and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well).
-
After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
The plates were incubated for 7-14 days to allow for colony formation.
-
Colonies were fixed with a solution of 6% glutaraldehyde (B144438) and 0.5% crystal violet.
-
After staining, the plates were rinsed with water and allowed to air dry.
-
Colonies containing 50 or more cells were counted.
-
The surviving fraction was calculated as the ratio of the number of colonies formed in the treated wells to the number of colonies in the control wells, normalized to the plating efficiency.
Western Blot Analysis for DNA Damage and Apoptosis Markers
Western blotting was used to detect key proteins indicative of DNA damage (γH2AX) and apoptosis (cleaved PARP).
Protocol:
-
Cells were treated with this compound for the indicated times.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against γH2AX, cleaved PARP, total PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly support the single-agent activity of this compound in BRCA-deficient cancer cells through a synthetic lethal mechanism. By dually inhibiting ATM and DNA-PK, this compound effectively dismantles the primary DNA double-strand break repair pathways, leading to selective cell killing in tumors with a pre-existing defect in homologous recombination. The dose-dependent reduction in clonogenic survival of BRCA-mutant cells, coupled with the minimal impact on their BRCA-proficient counterparts, underscores the targeted nature of this therapeutic approach. Further investigation, including the ongoing clinical trials, will be crucial in translating these promising preclinical findings into effective therapies for patients with BRCA-deficient cancers.[1][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of the Novel Compound XRD-0394: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial characterization of XRD-0394, a novel, orally bioavailable small molecule inhibitor. This compound is a potent and selective dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), two critical kinases in the DNA damage response (DDR) pathway. This guide details the compound's mechanism of action, biochemical and cellular activity, and its potential as a radiosensitizer and potentiator of other cancer therapies. The information herein is intended to provide researchers and drug development professionals with a thorough understanding of the preclinical profile of this compound.
Introduction
Ionizing radiation and many chemotherapeutic agents induce DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. Cancer cells often have a heightened reliance on specific DNA repair pathways for survival. The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA damage, and its key players include the phosphatidylinositol 3-kinase-related kinase (PIKK) family members ATM and DNA-PK.[1] ATM is a primary sensor of DSBs, while DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major DSB repair mechanism.[1] Inhibition of these pathways represents a promising strategy to enhance the efficacy of DNA-damaging cancer therapies.
This compound is a first-in-class dual inhibitor of ATM and DNA-PK. By simultaneously targeting two key nodes in the DDR, this compound has the potential to overcome resistance mechanisms and synergize with various cancer treatments. This guide summarizes the initial preclinical data on this compound.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of both ATM and DNA-PK.[1] This dual inhibition disrupts two critical pathways involved in the cellular response to DNA double-strand breaks:
-
ATM Inhibition: Prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair, thereby hindering the cell's ability to cope with DNA damage.[1]
-
DNA-PK Inhibition: Directly blocks the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DSBs.[1]
The simultaneous inhibition of both pathways is hypothesized to lead to a more profound and sustained disruption of DNA repair, resulting in increased tumor cell death, particularly in combination with DNA-damaging agents.
References
XRD-0394: A Comprehensive Technical Guide to its Selectivity for PIKK Family Members
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of XRD-0394, a potent and orally bioavailable dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PKcs). This document details the selectivity profile of this compound against the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and the PIKK Family
The PIKK family of serine/threonine protein kinases are crucial regulators of cellular responses to DNA damage and other stresses.[1] Key members include ATM, DNA-PKcs, Ataxia Telangiectasia and Rad3-related (ATR), mammalian Target of Rapamycin (mTOR), and Suppressor of Morphogenesis in Genitalia 1 (SMG-1).[1] Given their central role in DNA damage repair and cell cycle control, these kinases are significant targets in oncology.[2] this compound has emerged as a potent dual inhibitor of ATM and DNA-PKcs, two key kinases in the DNA double-strand break (DSB) repair pathway.[3][4][5][6] This inhibition enhances tumor cell sensitivity to ionizing radiation and potentiates the effects of other anticancer agents like PARP and topoisomerase I inhibitors.[3][4][5]
Selectivity Profile of this compound
This compound exhibits high potency for ATM and DNA-PKcs with significant selectivity over other PIKK family members and PI3K isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) |
| ATM | 0.39 |
| DNA-PKcs | 0.89 |
| mTOR | >100 |
| ATR | >1000 |
| SMG-1 | >2000 |
| PI3Kα | 12.55 |
| PI3Kβ | >100 |
| PI3Kγ | 41.93 |
| PI3Kδ | 37.63 |
Table 1: In vitro inhibitory activity of this compound against PIKK family kinases and PI3K isoforms. Data sourced from Molecular Cancer Therapeutics.[6]
Signaling Pathways
The DNA Damage Response (DDR) is a complex network that senses, signals, and repairs DNA lesions. Double-strand breaks are among the most cytotoxic forms of DNA damage and primarily activate the ATM and DNA-PKcs pathways.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (Biochemical)
To determine the IC50 values of this compound against PIKK family members, luminescence-based or time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly employed.
Objective: To quantify the direct inhibitory activity of this compound against purified kinase enzymes.
Representative Methodology (ADP-Glo™ for ATM/DNA-PKcs):
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Dilute recombinant human ATM or DNA-PKcs enzyme and a suitable peptide substrate (e.g., GST-p53 for ATM) in the kinase assay buffer. For DNA-PKcs, include a DNA activator (e.g., sheared calf thymus DNA).
-
Prepare ATP at a concentration near the Km for the respective enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add the this compound dilutions or a vehicle control.
-
Add the enzyme and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Assay for Target Engagement (Western Blot)
This assay confirms that this compound inhibits the phosphorylation of downstream targets of ATM and DNA-PKcs in a cellular context.
Objective: To assess the inhibition of ATM and DNA-PKcs activity in cells by measuring the phosphorylation status of their substrates.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., MCF-7) to approximately 80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 30 minutes).
-
Induce DNA damage, for example, by exposing the cells to ionizing radiation (IR, e.g., 10 Gy).
-
-
Cell Lysis and Protein Quantification:
-
After a post-treatment incubation period (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated forms of ATM substrates (e.g., p-KAP1 Ser824) and DNA-PKcs autophosphorylation sites (e.g., p-DNA-PKcs Ser2056) overnight at 4°C. Also, probe for total protein levels as loading controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
-
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive viability after treatment.
Objective: To determine the ability of this compound to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like ionizing radiation.
Methodology:
-
Cell Plating:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Plate a specific number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) into 6-well plates and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with this compound at various concentrations for a defined period before and/or after inducing DNA damage.
-
Expose the cells to different doses of ionizing radiation.
-
-
Colony Formation:
-
Remove the treatment media and replace it with fresh culture medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution such as 10% formalin or a methanol/acetic acid mixture for 5-10 minutes.
-
Stain the fixed colonies with a 0.5% crystal violet solution for at least 2 hours.
-
-
Colony Counting and Analysis:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
-
Conclusion
This compound is a highly potent and selective dual inhibitor of the PIKK family members ATM and DNA-PKcs. Its selectivity profile, demonstrated through rigorous in vitro kinase assays, supports its targeted mechanism of action. Cellular assays confirm its ability to engage its targets and sensitize cancer cells to DNA-damaging agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on DNA damage response inhibitors and their therapeutic applications.
References
An In-depth Technical Guide to the Pharmacology of XRD-0394
For Researchers, Scientists, and Drug Development Professionals
Introduction
XRD-0394 is an investigational, orally bioavailable small molecule that acts as a potent dual inhibitor of two critical DNA damage response (DDR) kinases: Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK).[1][2][3] By targeting these key enzymes, this compound disrupts the repair of DNA double-strand breaks (DSBs), a common consequence of cancer therapies like ionizing radiation (IR) and certain chemotherapies. This mechanism of action positions this compound as a promising radiosensitizer and a potential potentiator of other DNA-damaging agents, with the aim of enhancing their anti-tumor efficacy.[3][4][5] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Pharmacology
Mechanism of Action
This compound selectively targets and inhibits the kinase activity of both ATM and DNA-PK.[2] These kinases are central to two major DNA double-strand break repair pathways:
-
ATM: A primary sensor of DSBs, ATM orchestrates the homologous recombination (HR) repair pathway by phosphorylating a multitude of downstream substrates involved in cell cycle checkpoint activation and DNA repair.[2][5]
-
DNA-PK: A key component of the non-homologous end joining (NHEJ) pathway, which is another major route for repairing DSBs.[2]
By simultaneously inhibiting both ATM and DNA-PK, this compound is designed to create a more profound and sustained disruption of DNA repair processes than inhibiting either kinase alone.[6][7][8] This dual inhibition is expected to lead to synthetic lethality in cancer cells, particularly when combined with DNA-damaging agents.
Signaling Pathway
The following diagram illustrates the central role of ATM and DNA-PK in the DNA damage response and the inhibitory effect of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for XRD-0394
For Researchers, Scientists, and Drug Development Professionals
Introduction
XRD-0394 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK).[1][2] Both ATM and DNA-PK are critical serine/threonine protein kinases in the DNA Damage Response (DDR) pathway, playing key roles in the repair of DNA double-strand breaks (DSBs).[1] By inhibiting these kinases, this compound can prevent DNA damage checkpoint activation and disrupt DNA repair mechanisms, leading to tumor cell apoptosis.[1] This mechanism of action makes this compound a promising agent for enhancing the efficacy of radiotherapy and other DNA-damaging agents, such as PARP inhibitors and topoisomerase I inhibitors.[2][3][4]
These application notes provide detailed in vitro experimental protocols to characterize the activity of this compound, including its kinase inhibitory potency, its effects on intracellular signaling, and its ability to radiosensitize cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against its primary targets.
| Target Kinase | IC50 (nM) |
| ATM | 0.39 |
| DNA-PKcs | 0.89 |
| [Source: MedChemExpress[2]] |
Signaling Pathway
The diagram below illustrates the central roles of ATM and DNA-PK in the DNA double-strand break repair pathway and the mechanism of inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified ATM and DNA-PKcs enzymes using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Materials:
-
Recombinant human ATM or DNA-PKcs enzyme
-
Appropriate peptide substrate for each kinase
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in kinase assay buffer with 1% DMSO. The concentration range should bracket the expected IC50 value (e.g., 0.01 nM to 100 nM). Include a DMSO-only vehicle control.
-
Assay Plate Preparation: To the wells of a 384-well plate, add 2.5 µL of the this compound serial dilutions.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase (ATM or DNA-PKcs) and its respective substrate in kinase assay buffer. Add 2.5 µL of this mix to each well. For DNA-PKcs, include a DNA activator (e.g., sheared calf thymus DNA).
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for each respective kinase.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a "no ATP" or maximum inhibition control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Cellular Inhibition of ATM and DNA-PK Phosphorylation (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of ATM (at Ser1981) and DNA-PKcs (at Ser2056) and the phosphorylation of a downstream ATM substrate, KAP1 (at Ser824), in cancer cells following the induction of DNA damage by ionizing radiation (IR).
Workflow:
Materials:
-
Human cancer cell lines (e.g., MCF-7, FaDu, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ionizing radiation source
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-phospho-DNA-PKcs (Ser2056), anti-phospho-KAP1 (Ser824), anti-total ATM, anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membranes
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Drug Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 20 nM, 100 nM, 500 nM) or DMSO vehicle control for 30-60 minutes.
-
Irradiation: Expose the plates to a controlled dose of ionizing radiation (e.g., 5-10 Gy). Include a non-irradiated control group.
-
Post-IR Incubation: Return the cells to the incubator for a specified time (e.g., 1 hour) to allow for the DNA damage response to activate.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the desired primary antibody diluted in 5% BSA/TBST. Separate blots should be run for each phospho-protein and its corresponding total protein.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Clonogenic Survival Assay
This assay is the gold standard for measuring the effect of a cytotoxic agent, particularly ionizing radiation, on the reproductive viability of cells. It is used here to determine the radiosensitizing potential of this compound.
Workflow:
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Ionizing radiation source
-
6-well plates or 10 cm dishes
-
Fixation solution (e.g., 3:1 methanol:acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and count the cells. Seed a precise number of cells into 6-well plates. The number of cells seeded per well should be adjusted based on the expected toxicity of the radiation dose (e.g., 200 cells for 0 Gy, 500 for 2 Gy, 1000 for 4 Gy, etc.) to yield approximately 50-150 colonies per well.
-
Cell Attachment: Allow cells to attach by incubating overnight.
-
Drug Treatment: Pre-treat the cells with a fixed, non-toxic concentration of this compound or DMSO vehicle for 30-60 minutes.
-
Irradiation: Immediately expose the plates to a range of ionizing radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Treatment Incubation: After irradiation, remove the drug-containing medium, wash the cells once with PBS, and add fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates undisturbed for 10-14 days, or until colonies in the non-irradiated control wells are visible and contain at least 50 cells.
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Add fixation solution and incubate for 5-10 minutes.
-
Remove the fixative and add the crystal violet staining solution. Incubate for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing 50 or more cells in each well.
-
Data Analysis:
-
Plating Efficiency (PE): Calculate for the non-irradiated control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Surviving Fraction (SF): For each treatment condition, calculate: SF = (Number of colonies counted) / (Number of cells seeded x (PE / 100)).
-
Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves. The enhancement of radiosensitization by this compound can be quantified by comparing the survival curves of the drug-treated groups to the vehicle-treated control.
-
References
Application Notes and Protocols for XRD-0394 Dosage and Administration In Vivo
For Research Use Only. Not for use in diagnostic procedures.
Introduction
XRD-0394 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[1][2][3] These two kinases play a critical role in the repair of DNA double-strand breaks, a common form of DNA damage induced by ionizing radiation and certain chemotherapies.[1] By inhibiting both ATM and DNA-PK, this compound sensitizes tumor cells to the effects of radiation therapy and can also potentiate the efficacy of other DNA-damaging agents like PARP inhibitors and topoisomerase I inhibitors.[2][4][5] Preclinical studies have demonstrated its ability to enhance tumor cell killing in both in vitro and in vivo models.[3][4] A Phase 1a clinical trial evaluating this compound in combination with radiation therapy for the treatment of solid tumors has been completed.[4][6]
These application notes provide a summary of the available in vivo dosage and administration data for this compound from preclinical studies to guide researchers in designing their experiments.
Mechanism of Action: DNA Damage Repair Inhibition
This compound targets two key kinases in the DNA damage response (DDR) pathway:
-
ATM (Ataxia-Telangiectasia Mutated): A primary sensor of DNA double-strand breaks (DSBs). Once activated by DSBs, ATM phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.
-
DNA-PK (DNA-dependent protein kinase): A key enzyme in the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DSBs.
By inhibiting both ATM and DNA-PK, this compound effectively blocks two major DNA repair pathways, leading to an accumulation of DNA damage in cancer cells, particularly in combination with radiation therapy, ultimately resulting in enhanced tumor cell death.[1]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pharmaron.com [pharmaron.com]
- 6. xradtx.com [xradtx.com]
Application Notes: Assessing Cellular Response to XRD-0394 Using a Clonogenic Survival Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The clonogenic survival assay is a fundamental method in cancer research to determine the long-term proliferative potential of single cells following exposure to cytotoxic agents. This application note provides a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of XRD-0394, a potent dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Both ATM and DNA-PK are critical kinases in the DNA damage response (DDR) pathway, playing pivotal roles in the repair of DNA double-strand breaks.[4][5] By inhibiting these kinases, this compound is expected to sensitize cancer cells to DNA damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[1][2][6] This protocol is designed for researchers investigating the anti-cancer properties of this compound, alone or in combination with other treatments.
Signaling Pathway of this compound Action
The following diagram illustrates the simplified signaling pathway targeted by this compound. DNA damage, induced by agents such as ionizing radiation, activates ATM and DNA-PK. These kinases then phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair. This compound inhibits the kinase activity of both ATM and DNA-PK, thereby abrogating the DNA damage response and leading to increased cell death.
Caption: Simplified signaling pathway of this compound in the DNA damage response.
Experimental Protocol
This protocol outlines the steps for a clonogenic survival assay to assess the radiosensitizing effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution prepared in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, as vehicle control)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Ionizing radiation source (X-ray irradiator)
-
Fixation solution (e.g., 10% formalin or a mixture of methanol (B129727) and acetic acid)
-
Staining solution (0.5% crystal violet in methanol)
-
Microscope for colony counting
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in complete medium at 37°C and 5% CO2.
-
Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells accurately.[7]
-
Seed the appropriate number of cells into 6-well plates. The number of cells to be plated will depend on the expected toxicity of the treatment and should be determined empirically. A good starting point is to plate a range of cell densities for each treatment condition (see Table 1 for an example).[8][9]
-
-
Treatment with this compound and/or Radiation:
-
Allow cells to attach for 4-6 hours after seeding.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[10]
-
Aspirate the medium from the wells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells with this compound for a predetermined time (e.g., 2 hours) before irradiation.
-
For the radiation treatment groups, irradiate the plates with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, wash the cells with PBS and replace the treatment medium with fresh complete medium.
-
-
Incubation and Colony Formation:
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.[13]
-
Remove the fixation solution and add 1-2 mL of 0.5% crystal violet staining solution to each well.[11][13]
-
Incubate for 15-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and gently wash the wells with tap water until the background is clear.[13]
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[11]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group using the following formulas:[11]
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = PE of treated sample / PE of control sample
-
-
Experimental Workflow
The following diagram provides a visual representation of the clonogenic survival assay workflow.
Caption: Experimental workflow for the clonogenic survival assay.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from a clonogenic survival assay with this compound and radiation.
Table 1: Hypothetical Results of a Clonogenic Survival Assay with this compound and Ionizing Radiation
| Treatment Group | This compound Conc. (nM) | Radiation Dose (Gy) | Cells Seeded | Colonies Counted (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Control | 0 (Vehicle) | 0 | 200 | 180 ± 12 | 90.0 | 1.00 |
| This compound Alone | 10 | 0 | 200 | 162 ± 10 | 81.0 | 0.90 |
| This compound Alone | 50 | 0 | 200 | 135 ± 9 | 67.5 | 0.75 |
| Radiation Alone | 0 (Vehicle) | 2 | 400 | 144 ± 15 | 36.0 | 0.40 |
| Radiation Alone | 0 (Vehicle) | 4 | 800 | 72 ± 8 | 9.0 | 0.10 |
| Radiation Alone | 0 (Vehicle) | 6 | 2000 | 36 ± 5 | 1.8 | 0.02 |
| Combination | 10 | 2 | 400 | 90 ± 11 | 22.5 | 0.25 |
| Combination | 10 | 4 | 800 | 27 ± 4 | 3.4 | 0.04 |
| Combination | 10 | 6 | 2000 | 5 ± 2 | 0.3 | 0.003 |
| Combination | 50 | 2 | 400 | 54 ± 7 | 13.5 | 0.15 |
| Combination | 50 | 4 | 800 | 9 ± 3 | 1.1 | 0.01 |
| Combination | 50 | 6 | 2000 | 0 ± 0 | 0.0 | 0.00 |
Note: The data presented in Table 1 is for illustrative purposes only and does not represent actual experimental results. SD = Standard Deviation.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low plating efficiency in control wells | Suboptimal cell health, incorrect cell counting, inappropriate seeding density. | Use cells in the exponential growth phase, ensure accurate cell counting, and optimize seeding density for the specific cell line.[7] |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate if edge effects are a concern. |
| No colony formation in treated wells | Treatment is too toxic at the tested concentration/dose. | Perform a dose-response curve to determine the optimal concentration/dose range. Increase the number of cells seeded for highly toxic treatments.[8] |
| Colonies are too small or diffuse | Insufficient incubation time, suboptimal culture conditions. | Increase the incubation period. Ensure the culture medium is fresh and the incubator conditions are stable.[14][15] |
| High background staining | Incomplete washing, stain precipitation. | Wash plates thoroughly with water after staining. Filter the crystal violet solution if necessary. |
References
- 1. pharmaron.com [pharmaron.com]
- 2. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. researchgate.net [researchgate.net]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing XRD-0394 Efficacy in Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-grade gliomas, such as glioblastoma (GBM) and diffuse midline gliomas (DMGs), are aggressive and recurrent brain tumors with a poor prognosis despite standard treatments like radiation therapy.[1][2] A key mechanism of tumor cell survival and radioresistance is the activation of DNA damage response (DDR) pathways.[1][2] XRD-0394 is an orally bioavailable small molecule that dually inhibits two critical kinases in the DDR pathway: Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK).[3][4] By targeting these kinases, this compound disrupts the repair of radiation-induced DNA double-strand breaks, thereby sensitizing glioma cells to ionizing radiation.[4] Preclinical studies have demonstrated a synergistic cytotoxic effect when combining this compound with ionizing radiation in glioma cell lines.[1][2][3]
These application notes provide a summary of the preclinical efficacy of this compound in glioma cell lines and detailed protocols for key in vitro experiments to assess its activity.
Mechanism of Action
This compound functions as a potent inhibitor of both ATM and DNA-PK, two key regulators of the cellular response to DNA double-strand breaks (DSBs) induced by ionizing radiation.[4] Inhibition of these pathways is intended to enhance the cytotoxic effects of radiation on tumor cells.[4]
DNA Damage Response Pathway Inhibition
Ionizing radiation induces DSBs in the DNA of cancer cells. In response, the cell activates DDR pathways to repair this damage. Two of the primary pathways for DSB repair are Non-Homologous End Joining (NHEJ), which is critically dependent on DNA-PK, and Homologous Recombination (HR), which is regulated by ATM. By inhibiting both ATM and DNA-PK, this compound is designed to block these major repair pathways, leading to an accumulation of lethal DNA damage and subsequent cell death.[4]
Caption: Mechanism of action of this compound in sensitizing glioma cells to radiation.
Data Presentation
While specific quantitative data from in vitro studies with this compound in glioma cell lines are not yet publicly available in detail, the following tables represent the expected outcomes based on the reported synergistic effects. These tables are for illustrative purposes and should be populated with experimentally derived data.
Table 1: Representative Cell Viability Data (IC50 Values)
| Glioma Cell Line | Treatment | IC50 (nM) |
| GBM Line 1 | This compound | Expected in low nM range |
| GBM Line 2 | This compound | Expected in low nM range |
| DMG Line 1 | This compound | Expected in low nM range |
Table 2: Representative Clonogenic Survival Assay Data
| Glioma Cell Line | Treatment | Radiation Dose (Gy) | Survival Fraction |
| GBM Line 1 | Control (DMSO) | 2 | e.g., 0.60 |
| This compound (e.g., 10 nM) | 2 | e.g., 0.35 | |
| Control (DMSO) | 4 | e.g., 0.25 | |
| This compound (e.g., 10 nM) | 4 | e.g., 0.05 | |
| DMG Line 1 | Control (DMSO) | 2 | e.g., 0.55 |
| This compound (e.g., 10 nM) | 2 | e.g., 0.30 | |
| Control (DMSO) | 4 | e.g., 0.20 | |
| This compound (e.g., 10 nM) | 4 | e.g., 0.03 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in glioma cell lines.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and to assess its effect on the viability of glioma cells in combination with radiation.
Materials:
-
Glioma cell lines (e.g., GBM, DMG)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
X-ray irradiator
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioma cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A final concentration range of 0.1 nM to 1 µM is recommended for initial experiments.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Irradiation:
-
For combination studies, irradiate the plates with the desired dose of ionizing radiation (e.g., 2, 4, 6 Gy) immediately after adding the drug.
-
A non-irradiated plate should be included as a control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, non-irradiated control.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the cell viability assay.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or radiation, providing a measure of long-term cell survival.
Materials:
-
Glioma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Crystal violet staining solution
-
X-ray irradiator
Procedure:
-
Cell Seeding:
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and radiation dose) in 6-well plates.
-
-
Drug Treatment and Irradiation:
-
Allow cells to attach for 24 hours.
-
Treat cells with a fixed concentration of this compound or vehicle control.
-
Immediately irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C, 5% CO2, until visible colonies are formed.
-
-
Colony Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the cell survival curves (log SF vs. radiation dose).
-
Caption: Workflow for the clonogenic survival assay.
Protocol 3: RNA Sequencing
Transcriptome analysis can elucidate the molecular mechanisms underlying the synergistic effects of this compound and radiation.[1][2][3]
Materials:
-
Glioma cells treated as in the viability/survival assays
-
RNA extraction kit
-
DNase I
-
Library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Sample Preparation:
-
Treat glioma cells with this compound and/or radiation as described in the previous protocols.
-
Harvest cells at a specific time point post-treatment (e.g., 24 or 48 hours).
-
-
RNA Extraction:
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
-
Library Preparation and Sequencing:
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the extracted RNA.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to the reference genome.
-
Identify differentially expressed genes between treatment groups.
-
Perform pathway and gene ontology analysis to identify enriched biological processes and signaling pathways.
-
Downstream Signaling and Immunomodulatory Effects
Recent studies suggest that the combination of this compound and ionizing radiation can induce an immunomodulatory response in glioma cells.[1][2][3] Transcriptomic analysis has revealed a significant upregulation of genes involved in pro-inflammatory and cytokine signaling pathways.[1][2][3] This response appears to be independent of the STING (stimulator of interferon genes) pathway, a key regulator of innate immune signaling.[1][2][3] Furthermore, C-C chemokine receptor type 4 (CCR4) has been identified as a significantly upregulated gene in treated cells, and its role in the treatment response is under investigation.[1][2][3]
Caption: Downstream effects of this compound and radiation on glioma cells.
Conclusion
This compound represents a promising therapeutic agent for the treatment of high-grade gliomas due to its ability to sensitize tumor cells to radiation by dually inhibiting ATM and DNA-PK. The protocols outlined in these application notes provide a framework for the in vitro assessment of this compound's efficacy and for further investigation into its mechanisms of action. The observed immunomodulatory effects warrant further exploration and may open new avenues for combination therapies. As more data from preclinical and clinical studies become available, these protocols can be further refined to optimize the evaluation of this compound and other DDR inhibitors in the context of glioma therapy.
References
Application Notes and Protocols for XRD-0394 Treatment in MCF7 Human Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XRD-0394 is a potent and orally active small molecule that dually inhibits Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) with high selectivity.[1][2][3] These two kinases are critical regulators of the DNA damage response (DDR), a network of cellular pathways that detect and repair DNA damage. In cancer cells, the DDR is often upregulated, contributing to resistance to DNA-damaging therapies such as radiation and certain chemotherapies. By inhibiting both ATM and DNA-PKcs, this compound disrupts the two major DNA double-strand break (DSB) repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). This dual inhibition enhances the cytotoxic effects of ionizing radiation and potentiates the activity of PARP and topoisomerase I inhibitors, making it a promising agent for cancer therapy.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in MCF7 human breast cancer cells.
Mechanism of Action
In response to DNA double-strand breaks induced by ionizing radiation or other agents, ATM and DNA-PKcs are activated and phosphorylate a cascade of downstream substrates to initiate cell cycle arrest and DNA repair. This compound selectively binds to the ATP-binding pocket of both ATM and DNA-PKcs, inhibiting their kinase activity. In MCF7 cells, treatment with this compound has been shown to potently inhibit the radiation-induced autophosphorylation of DNA-PKcs at Ser2056 and ATM at Ser1981, as well as the phosphorylation of the ATM substrate KAP1 at Ser824, in a dose-dependent manner.[2] Notably, this compound demonstrates high selectivity for ATM and DNA-PKcs over other related kinases such as ATR and SMG-1 in MCF7 cells.[1]
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| ATM IC50 | 0.39 nM | Enzyme Assay | [2] |
| DNA-PKcs IC50 | 0.89 nM | Enzyme Assay | [2] |
| Cellular ATM IC50 | 3.6 nM | - | [1] |
Radiosensitization Effect of this compound in MCF7 Cells
A transient (5-hour) exposure of MCF7 cells to this compound leads to a significant enhancement of radiosensitization, resulting in a 2-3 log enhancement in cell killing.[1]
Quantitative data from clonogenic survival assays for MCF7 cells treated with a combination of this compound and varying doses of ionizing radiation (IR) is available in supplementary materials of the cited literature but not in a directly presentable format in the main text.[1] Researchers are encouraged to consult the primary literature for detailed dose-response curves.
Effect of this compound on Cell Cycle and Apoptosis in MCF7 Cells
Mandatory Visualizations
Caption: Mechanism of action of this compound in MCF7 cells.
Caption: General experimental workflow for studying this compound in MCF7 cells.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
MCF7 human breast cancer cell line (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks).
-
Allow cells to attach overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treat cells with this compound for the desired duration. For radiosensitization studies, pre-incubate cells with this compound for 30 minutes to 1 hour before irradiation.[2]
-
For combination treatments with ionizing radiation, irradiate cells using a calibrated source.
Clonogenic Survival Assay
Protocol:
-
Seed MCF7 cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound with or without subsequent ionizing radiation.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Wash the colonies with PBS, fix with a solution of methanol (B129727) and acetic acid (3:1), and stain with 0.5% crystal violet.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Western Blot for Phosphorylated Proteins
Protocol:
-
Seed MCF7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound and/or ionizing radiation as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ATM (S1981), p-DNA-PKcs (S2056), p-KAP1 (S824), total ATM, total DNA-PKcs, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Seed MCF7 cells in 6-well plates and treat with this compound and/or ionizing radiation.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Protocol:
-
Seed MCF7 cells in 6-well plates and treat with this compound and/or ionizing radiation.
-
Harvest both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a promising dual inhibitor of ATM and DNA-PKcs with potent radiosensitizing effects in MCF7 breast cancer cells. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound. Further studies are warranted to fully elucidate its therapeutic potential, particularly in combination with other DNA-damaging agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fractionated irradiation of MCF7 breast cancer cells rewires a gene regulatory circuit towards a treatment‐resistant stemness phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
Application Notes and Protocols for Evaluating XRD-0394 in FaDu and MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XRD-0394 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of two critical DNA damage response (DDR) kinases: Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK).[1][2][3] These kinases play a central role in the repair of DNA double-strand breaks (DSBs), a common form of DNA damage induced by ionizing radiation (IR) and certain chemotherapeutic agents.[1][2] By inhibiting both ATM and DNA-PK, this compound disrupts DNA damage checkpoint activation and repair, leading to the induction of tumor cell apoptosis and sensitizing cancer cells to radiotherapy.[1][2] Preclinical studies have demonstrated that this compound enhances the efficacy of ionizing radiation in various cancer cell lines, including FaDu (a human head and neck squamous cell carcinoma line) and MDA-MB-231 (a human triple-negative breast cancer cell line).[4] Furthermore, this compound has shown synergistic effects when combined with PARP inhibitors and topoisomerase I inhibitors.[4][5][6]
These application notes provide detailed protocols for evaluating the efficacy of this compound in FaDu and MDA-MB-231 cell lines, both as a single agent and in combination with ionizing radiation. The protocols cover key assays for assessing cell viability, long-term survival, mechanism of action, and effects on cell cycle and apoptosis.
Signaling Pathway of this compound Action
This compound exerts its effects by targeting the DNA Damage Response (DDR) pathway. Upon DNA damage, such as double-strand breaks (DSBs) induced by ionizing radiation, ATM and DNA-PK are activated. ATM phosphorylates a range of downstream targets, including KAP1, to initiate cell cycle arrest and DNA repair. DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, a major DSB repair mechanism. This compound inhibits the kinase activity of both ATM and DNA-PK, thereby preventing the phosphorylation of their downstream substrates and disrupting DNA repair. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
Cell Culture
Materials:
-
FaDu and MDA-MB-231 cell lines
-
DMEM (for FaDu) and Leibovitz's L-15 Medium (for MDA-MB-231)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture FaDu cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2 (for FaDu) or without CO2 (for MDA-MB-231).
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed FaDu or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 72 hours). For combination studies, irradiate the cells with a single dose of ionizing radiation (e.g., 2-10 Gy) shortly after adding this compound.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| Treatment Group | This compound Conc. (nM) | IR Dose (Gy) | Absorbance (570 nm) | % Viability |
| Control | 0 | 0 | 1.2 | 100 |
| This compound | 10 | 0 | 1.0 | 83.3 |
| This compound | 100 | 0 | 0.7 | 58.3 |
| IR | 0 | 2 | 0.9 | 75.0 |
| This compound + IR | 10 | 2 | 0.6 | 50.0 |
| This compound + IR | 100 | 2 | 0.3 | 25.0 |
Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after treatment.
Materials:
-
6-well plates
-
This compound stock solution
-
Ionizing radiation source
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with this compound and/or ionizing radiation as described in the MTT assay.
-
Incubate the plates for 10-14 days until visible colonies (at least 50 cells) are formed.[8][9]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.[8]
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Data Presentation:
| Treatment Group | This compound Conc. (nM) | IR Dose (Gy) | Plating Efficiency (%) | Surviving Fraction |
| Control | 0 | 0 | 85 | 1.00 |
| This compound | 100 | 0 | 70 | 0.82 |
| IR | 0 | 2 | 40 | 0.47 |
| This compound + IR | 100 | 2 | 15 | 0.18 |
Western Blot Analysis for DNA Damage Response Proteins
This protocol is to assess the inhibition of ATM and DNA-PK activity by this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-phospho-KAP1 (Ser824), anti-KAP1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cells with this compound for 30 minutes, followed by irradiation (e.g., 10 Gy).[4]
-
Harvest cells at a specified time point (e.g., 1 hour post-IR) and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane. For the large DNA-PKcs protein, a lower percentage acrylamide (B121943) gel (e.g., 6%) and overnight transfer at 4°C are recommended for optimal results.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
Data Presentation:
| Target Protein | Control | This compound (100 nM) | IR (10 Gy) | This compound + IR |
| p-ATM (S1981) | - | - | +++ | + |
| ATM | +++ | +++ | +++ | +++ |
| p-DNA-PKcs (S2056) | - | - | +++ | + |
| DNA-PKcs | +++ | +++ | +++ | +++ |
| p-KAP1 (S824) | - | - | +++ | + |
| KAP1 | +++ | +++ | +++ | +++ |
| β-actin | +++ | +++ | +++ | +++ |
| (+ indicates band intensity) |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound and/or ionizing radiation.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[11]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]
-
Analyze the cells by flow cytometry within 1 hour.[11]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation:
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95 | 3 | 2 |
| This compound (100 nM) | 85 | 10 | 5 |
| IR (10 Gy) | 70 | 20 | 10 |
| This compound + IR | 40 | 45 | 15 |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound and/or ionizing radiation.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60 | 25 | 15 |
| This compound (100 nM) | 55 | 20 | 25 |
| IR (10 Gy) | 30 | 10 | 60 |
| This compound + IR | 20 | 5 | 75 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in FaDu and MDA-MB-231 cancer cell lines. By systematically assessing its impact on cell viability, long-term survival, the DNA damage response pathway, apoptosis, and cell cycle progression, researchers can gain valuable insights into the therapeutic potential of this novel dual ATM/DNA-PK inhibitor. The provided data table templates and workflow diagrams are intended to facilitate experimental design and data interpretation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Combining XRD-0394 with Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the combination of XRD-0394, a dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), with topoisomerase I inhibitors.[1][2] The rationale for this combination therapy lies in the synergistic potential of targeting two critical pathways in the DNA Damage Response (DDR). Topoisomerase I inhibitors induce DNA single-strand breaks, which, during DNA replication, can be converted into lethal double-strand breaks.[3][4][5] By concurrently inhibiting ATM and DNA-PK, key kinases in the DDR pathway, this compound is expected to prevent the repair of these DNA lesions, thereby enhancing the cytotoxic effects of topoisomerase I inhibitors.[1][6] Preclinical studies have demonstrated that this compound potentiates the effectiveness of topoisomerase I inhibitors in vitro.[1][6]
These application notes provide a framework for researchers to explore this promising anti-cancer strategy, offering detailed methodologies for key experiments and guidance on data interpretation.
Mechanism of Action
This compound: An orally bioavailable small molecule that potently and selectively inhibits the kinase activity of both ATM and DNA-PK.[1] This dual inhibition disrupts the signaling cascades that lead to DNA damage checkpoint activation and the repair of DNA double-strand breaks through both homologous recombination (HR) and non-homologous end joining (NHEJ).[6]
Topoisomerase I Inhibitors (e.g., Irinotecan, Topotecan): These agents are derivatives of camptothecin. They function by stabilizing the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[3][4][5] This leads to the accumulation of single-strand breaks, which can be converted to cytotoxic double-strand breaks when encountered by the DNA replication machinery.[3][4][5]
The proposed synergistic interaction is visualized in the following signaling pathway diagram.
Data Presentation
The following tables summarize the in vitro potency of this compound and its synergistic effects when combined with the active metabolite of irinotecan, SN-38.
Table 1: In Vitro Potency of this compound Against PIKK Family Kinases
| Kinase | Enzyme IC50 (nmol/L) | Cell IC50 (nmol/L) |
| ATM | 0.39 | 3.6 |
| DNA-PKcs | 0.89 | - |
| mTOR | >100 | - |
| PI3Kα | 12.55 | - |
| PI3Kβ | >100 | - |
| PI3Kγ | 41.93 | - |
| PI3Kδ | 37.63 | - |
| ATR | >1000 | - |
| SMG-1 | >2000 | - |
| Data sourced from Gilmer et al., Molecular Cancer Therapeutics, 2024. |
Table 2: Potentiation of SN-38 Cytotoxicity by this compound in Human Cancer Cell Lines
| Cell Line | Treatment | IC50 of SN-38 (nmol/L) |
| MDA-MB-468 | SN-38 alone | 3.8 |
| MDA-MB-468 | SN-38 + 500 nmol/L this compound | 1.9 |
| MDA-MB-231 | SN-38 alone | 2.5 |
| MDA-MB-231 | SN-38 + 500 nmol/L this compound | 1.2 |
| Data represents a 4-day treatment period. Sourced from Gilmer et al., Molecular Cancer Therapeutics, 2024. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the combination of this compound and topoisomerase I inhibitors.
Cell Viability (MTT) Assay
This assay determines the effect of the drug combination on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Topoisomerase I inhibitor (e.g., SN-38, topotecan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the topoisomerase I inhibitor, both alone and in combination at a constant ratio.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or combinations. Include vehicle-only wells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each agent and the combination using non-linear regression analysis.
-
Assess synergy using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis (Annexin V/PI) Assay
This assay quantifies the induction of apoptosis and necrosis following treatment.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound
-
Topoisomerase I inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the topoisomerase I inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol assesses the effect of the drug combination on cell cycle progression.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound
-
Topoisomerase I inhibitor
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the drug combination as described for the apoptosis assay for 24 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound with topoisomerase I inhibitors represents a rational and promising strategy for cancer therapy. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic potential of this combination in various cancer models. By elucidating the underlying mechanisms and quantifying the enhanced efficacy, these studies can contribute to the development of more effective treatment regimens for patients with cancer.
References
- 1. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Identification of Synthetic Lethal Partners to the Dual ATM/DNA-PK Inhibitor XRD-0394 using a Genome-Wide CRISPR-Cas9 Screen
References
- 1. Synthetic Lethality-based Targets for Discovery of New Cancer Therapeutics | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. Synthetic lethal drugs vs. cancer | Drug Discovery News [drugdiscoverynews.com]
- 3. Synthetic lethality on drug discovery: an update on cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. pharmaron.com [pharmaron.com]
- 10. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer | Semantic Scholar [semanticscholar.org]
- 12. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunoblotting for pKAP1 after XRD-0394 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the detection and quantification of phosphorylated KRAB-associated protein 1 (pKAP1) at serine 824 by immunoblotting in response to treatment with XRD-0394, a potent dual inhibitor of ATM and DNA-PK.[1][2][3][4] The phosphorylation of KAP1 at serine 824 is a critical event in the DNA damage response (DDR), primarily mediated by the ATM kinase.[5][6][7] this compound has been shown to potently and dose-dependently inhibit the ionizing radiation (IR)-induced phosphorylation of KAP1 at Ser824, making this immunoblotting application a crucial method for assessing the pharmacodynamic activity of this compound in preclinical and clinical research.[1][2]
Signaling Pathway
The following diagram illustrates the central role of ATM and DNA-PK in the DNA damage response and the subsequent phosphorylation of KAP1, a process inhibited by this compound.
Caption: DNA damage response pathway and the inhibitory action of this compound.
Quantitative Data
Treatment of cancer cell lines with this compound results in a dose-dependent inhibition of ionizing radiation (IR)-induced phosphorylation of KAP1 at serine 824. The following table summarizes representative data based on densitometric analysis of immunoblotting results.
| This compound Concentration (nM) | pKAP1 (Ser824) Signal Intensity (Normalized to Total KAP1) | Percent Inhibition of IR-Induced Phosphorylation |
| 0 (IR only) | 1.00 | 0% |
| 10 | 0.65 | 35% |
| 50 | 0.30 | 70% |
| 200 | 0.10 | 90% |
| 1000 | <0.05 | >95% |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
This section provides a detailed protocol for performing immunoblotting to detect pKAP1 (Ser824) following treatment with this compound and induction of DNA damage.
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to express KAP1 (e.g., MCF7, U2OS, HeLa).
-
Culture Medium: Appropriate cell culture medium and supplements.
-
This compound: Prepare stock solutions in DMSO.
-
DNA Damaging Agent: Ionizing radiation source or a radiomimetic chemical such as Neocarzinostatin (NCS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, and electrophoresis apparatus.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-KAP1 (Ser824) antibody.
-
Mouse or rabbit anti-KAP1 antibody (for total protein control).
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL detection reagents.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Experimental workflow for pKAP1 immunoblotting.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce DNA damage by exposing cells to ionizing radiation (e.g., 5-10 Gy) or by treating with a radiomimetic agent.
-
Incubate the cells for a specified time post-damage (e.g., 30-60 minutes) to allow for KAP1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pKAP1 (Ser824) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading and to normalize the pKAP1 signal, the membrane can be stripped and re-probed with antibodies against total KAP1 and a loading control protein (e.g., GAPDH or β-actin).
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the pKAP1 signal to the total KAP1 signal, which is then normalized to the loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak pKAP1 signal | Insufficient DNA damage | Ensure proper dosage and timing of the DNA damaging agent. |
| Inactive this compound | Verify the integrity and concentration of the this compound stock solution. | |
| Inefficient antibody | Use a validated antibody for pKAP1 (Ser824) at the recommended dilution. | |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Inconsistent results | Variation in cell culture conditions | Maintain consistent cell passage number, density, and growth conditions. |
| Inaccurate protein quantification | Ensure accurate and consistent protein quantification for all samples. | |
| Pipetting errors | Use calibrated pipettes and ensure careful sample preparation. |
Conclusion
This protocol provides a robust framework for the immunodetection of pKAP1 (Ser824) to assess the cellular activity of this compound. By quantifying the dose-dependent inhibition of KAP1 phosphorylation, researchers can effectively evaluate the pharmacodynamic properties of this dual ATM/DNA-PK inhibitor in various cancer models. Careful adherence to the protocol and appropriate controls will ensure reliable and reproducible results, contributing to the advancement of drug development efforts targeting the DNA damage response pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaron.com [pharmaron.com]
- 4. Facebook [cancer.gov]
- 5. Phospho-KAP-1 (Ser824) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. The ATM substrate KAP1 controls DNA repair in heterochromatin: Regulation by HP1 proteins and Serine 473/824 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM substrate KAP1 controls DNA repair in heterochromatin: regulation by HP1 proteins and serine 473/824 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetic and pharmacodynamic studies of XRD-0394
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of XRD-0394, a novel, orally bioavailable dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[1][2] The protocols detailed below are based on preclinical and clinical studies to guide further research and development.
Introduction
This compound is a potent small molecule inhibitor targeting two key kinases in the DNA Damage Response (DDR) pathway.[2][3] By inhibiting both ATM and DNA-PK, this compound prevents the repair of DNA double-strand breaks induced by therapies such as ionizing radiation (IR).[2] This mechanism enhances the cytotoxic effects of radiotherapy and shows potential for synergy with other anticancer agents like PARP and topoisomerase I inhibitors.[3][4] Preclinical studies and a Phase Ia clinical trial (NCT05002140) have demonstrated its potential as a radiosensitizer in various cancer models.[1][3][4]
Data Presentation
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in both preclinical mouse models and in human clinical trials.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice [3][5]
| Parameter | Value | Conditions |
| Dose | 10 mg/kg | Single oral gavage in female NCr nu/nu mice.[5] |
| Cmax (Plasma) | 840-1,125 ng/mL (1.6-2.1 µM) | Maintained for 4 hours.[3][5] |
| T24h | Undetectable levels | By 24 hours post-dose.[3][5] |
Table 2: Clinical Pharmacokinetic Parameters of this compound in Humans (Phase Ia) [6]
| Parameter | Value | Conditions |
| Dose | 160 mg | Single oral dose in patients with advanced cancer.[6] |
| Cmax | > 530 ng/mL (1 µM) | Plasma concentrations remained above this target for up to 15 hours.[6] |
| Median Tmax | 2.3 hours | Time to reach maximum plasma concentration.[6] |
| Mean Terminal t½ | 11.1 hours | Elimination half-life.[6] |
Pharmacodynamic Profile
The pharmacodynamic activity of this compound is defined by its potent inhibition of ATM and DNA-PK.
Table 3: In Vitro Potency of this compound [5]
| Target | IC₅₀ |
| ATM | 0.39 nM |
| DNA-PKcs | 0.89 nM |
Signaling Pathway
This compound targets the DNA Damage Response (DDR) pathway, a critical cellular process for repairing DNA lesions. Ionizing radiation (IR) induces DNA double-strand breaks (DSBs), which activate both the ATM and DNA-PK kinases. These kinases initiate signaling cascades that lead to cell cycle arrest and DNA repair. By inhibiting both ATM and DNA-PK, this compound blocks these repair pathways, leading to the accumulation of DNA damage and subsequent tumor cell death.
Experimental Protocols
Protocol 1: In Vitro Inhibition of ATM and DNA-PK Phosphorylation
This protocol describes how to assess the pharmacodynamic activity of this compound in cell lines by measuring the inhibition of radiation-induced phosphorylation of ATM and DNA-PK substrates.
1. Materials:
-
Human cancer cell lines (e.g., MCF7, FaDu, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-KAP1 (Ser824), anti-phospho-DNA-PKcs (S2056), anti-total KAP1, anti-total DNA-PKcs, anti-Actin or Tubulin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
X-ray irradiator
2. Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Drug Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 20 nM, 100 nM, 500 nM) or vehicle (DMSO) for 30 minutes.
-
Irradiation: Expose the plates to a single dose of ionizing radiation (e.g., 10 Gy). Include a non-irradiated control group.
-
Incubation: Return cells to the incubator for 1 hour post-irradiation.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
3. Expected Outcome: this compound should show a dose-dependent inhibition of radiation-induced phosphorylation of KAP1 and DNA-PKcs, with no significant change in the total protein levels.[5]
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This assay determines the ability of this compound to enhance cell killing by radiation by assessing the long-term reproductive viability of treated cells.
1. Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
X-ray irradiator
2. Procedure:
-
Cell Plating: Prepare a single-cell suspension and plate a specific number of cells (e.g., 200-10,000, depending on the radiation dose) into 6-well plates. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 5 hours).[3]
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: After drug treatment and irradiation, replace the medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation (colonies should contain at least 50 cells).
-
Staining:
-
Wash the plates with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain with Crystal Violet solution for 30 minutes.
-
Gently wash with water and air dry.
-
-
Colony Counting: Count the number of colonies in each well. Calculate the surviving fraction for each treatment group relative to the non-irradiated control.
4. Experimental Workflow:
Protocol 3: In Vivo Pharmacodynamic and Efficacy Study
This protocol outlines a xenograft study in mice to evaluate the target engagement and anti-tumor efficacy of this compound in combination with radiotherapy.
1. Materials:
-
Immunocompromised mice (e.g., female NCr nu/nu)
-
Human tumor cells for xenograft (e.g., FaDu, MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Focal irradiator
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in PBS or Matrigel) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, IR alone, this compound + IR).
-
Dosing and Treatment:
-
Pharmacodynamic Assessment:
-
One hour after irradiation, a subset of tumors can be harvested to assess target inhibition (p-KAP1, p-DNA-PKcs) by Western blot as described in Protocol 1.[3]
-
-
Efficacy Assessment:
-
For the remaining animals, monitor tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a specified duration or until tumors reach a predetermined endpoint.
-
-
Data Analysis: Plot mean tumor growth curves for each group. Kaplan-Meier survival analysis can also be performed.
3. Drug Administration and Analysis Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. pharmaron.com [pharmaron.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing XRD-0394 Concentration for Radiosensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XRD-0394 for radiosensitization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a dual inhibitor of two key kinases in the DNA damage response (DDR) pathway: Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK).[1][2] By inhibiting both ATM and DNA-PK, this compound prevents the repair of DNA double-strand breaks induced by ionizing radiation, thereby sensitizing cancer cells to radiotherapy.[1][2]
Q2: What are the reported IC50 values for this compound?
This compound is a potent inhibitor of both ATM and DNA-PK with the following IC50 values:
Q3: In which cancer cell lines has this compound shown radiosensitizing effects?
Preclinical studies have demonstrated the radiosensitizing effects of this compound in a variety of human cancer cell lines, including:
-
MCF7 (breast cancer)[4]
-
FaDu (head and neck squamous cell carcinoma)[4]
-
MDA-MB-231 (triple-negative breast cancer)[4]
-
Glioma and Diffuse Midline Glioma (DMG) cell lines.
Q4: Has this compound been evaluated in clinical trials?
Yes, a Phase Ia clinical trial (NCT05002140) evaluating this compound in combination with palliative radiotherapy in patients with advanced solid tumors has been completed.[5] The trial assessed the safety and tolerability of single ascending doses of this compound.[5]
Troubleshooting Guides
Problem 1: Suboptimal radiosensitization observed in vitro.
-
Possible Cause 1: Incorrect this compound concentration.
-
Solution: Ensure the concentration of this compound is within the effective range. In vitro studies have shown potent, dose-dependent radiosensitization with concentrations ranging from 100 nM to 1000 nM.[3][4] Refer to the data table below for specific concentrations used in various cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Inappropriate timing of this compound administration.
-
Solution: The timing of drug exposure relative to irradiation is critical. For in vitro assays, cells should be pre-incubated with this compound for at least 30 minutes before irradiation.[4] Following irradiation, continuous incubation with this compound for a defined period (e.g., 5 hours) has been shown to be effective before washing it out.[1]
-
-
Possible Cause 3: Cell line-specific resistance.
-
Solution: While this compound has shown broad activity, the extent of radiosensitization can vary between cell lines. Confirm the expression and activity of ATM and DNA-PK in your cell line. Consider testing a panel of cell lines to identify the most responsive models.
-
Problem 2: Difficulty confirming target engagement (inhibition of ATM and DNA-PK).
-
Possible Cause 1: Issues with Western blot protocol.
-
Solution: To confirm that this compound is inhibiting its targets, assess the phosphorylation status of downstream substrates. For ATM, look for a decrease in the phosphorylation of KAP1 (Ser824). For DNA-PK, assess the autophosphorylation of DNA-PKcs (S2056).[3] Ensure your Western blot protocol is optimized for these specific phospho-proteins. Refer to the detailed Western Blot protocol below.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Solution: The inhibition of ATM and DNA-PK phosphorylation is a dynamic process. For in vitro experiments, harvest cell lysates approximately 1 hour after irradiation to observe maximal inhibition of radiation-induced phosphorylation.[3]
-
Problem 3: Inconsistent results in in vivo radiosensitization studies.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Solution: this compound is orally bioavailable. In preclinical mouse xenograft models, oral gavage doses of 3-10 mg/kg have been shown to be effective. Pharmacokinetic analyses in mice have shown that a 10 mg/kg oral dose results in plasma concentrations of 1.6-2.1 µM for 4 hours.[3] Ensure your dosing regimen achieves and maintains a therapeutic concentration during the period of radiation treatment.
-
-
Possible Cause 2: Timing of this compound administration relative to radiotherapy.
-
Solution: In vivo studies have administered this compound via oral gavage 45 minutes prior to focal radiotherapy.[3] This timing should be optimized based on the pharmacokinetic profile of this compound in your animal model.
-
Data Presentation
Table 1: In Vitro Concentrations of this compound for Radiosensitization
| Cell Line | Cancer Type | This compound Concentration Range | Reference |
| MCF7 | Breast Cancer | 100 nM - 1000 nM | [3][4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 100 nM - 1000 nM | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 100 nM - 1000 nM | [4] |
Table 2: In Vivo Dosing of this compound for Radiosensitization
| Animal Model | Tumor Model | This compound Dose | Administration Route | Timing Before Irradiation | Reference |
| NCr nu/nu mice | MDA-MB-231 Xenograft | 10 mg/kg | Oral Gavage | 45 minutes | [1] |
| NCr nu/nu mice | FaDu Xenograft | 3, 6, or 10 mg/kg | Oral Gavage | 45 minutes | [1] |
Experimental Protocols
Clonogenic Survival Assay
This protocol is adapted from preclinical studies evaluating the radiosensitizing effects of this compound.[1][4]
-
Cell Plating:
-
Plate cells in 6-well plates at densities that will yield approximately 50-150 colonies per well after treatment. Seeding densities will need to be optimized for each cell line and radiation dose. A representative seeding density is as follows:
-
0 Gy: 200-500 cells/well
-
2 Gy: 500-2000 cells/well
-
4 Gy: 1000-5000 cells/well
-
6 Gy: 2000-10000 cells/well
-
-
Allow cells to attach overnight.
-
-
Drug Treatment and Irradiation:
-
Pre-incubate cells with the desired concentration of this compound (or vehicle control) for 30 minutes.
-
Irradiate the cells with the desired doses of ionizing radiation.
-
Continue to incubate the cells with this compound for 5 hours post-irradiation.
-
-
Colony Formation:
-
After the 5-hour post-irradiation incubation, remove the media containing this compound, wash the cells with PBS, and add fresh complete media.
-
Incubate the plates for 9-14 days, or until colonies are visible and contain at least 50 cells.
-
-
Staining and Counting:
-
Aspirate the media and wash the colonies with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.
-
Western Blot for ATM and DNA-PK Inhibition
This protocol is designed to assess the inhibition of radiation-induced phosphorylation of ATM and DNA-PK substrates.[3][4]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to reach 70-80% confluency.
-
Pre-incubate cells with this compound or vehicle control for 30 minutes.
-
Irradiate cells with a dose known to induce a robust DNA damage response (e.g., 10 Gy).
-
At 1 hour post-irradiation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-DNA-PKcs (Ser2056)
-
Total DNA-PKcs
-
Phospho-KAP1 (Ser824)
-
Total KAP1
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in radiosensitization.
Caption: Experimental workflow for a clonogenic survival assay with this compound.
References
potential off-target effects of XRD-0394 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XRD-0394, a dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that dually inhibits the activity of two key kinases in the DNA Damage Response (DDR) pathway: ATM and DNA-PK.[1] By inhibiting these kinases, this compound prevents the repair of DNA double-strand breaks, which can sensitize cancer cells to radiation therapy and certain chemotherapies.[2][3]
Q2: How specific is this compound for its primary targets, ATM and DNA-PK?
A2: this compound was developed through extensive screening to be a potent and specific dual inhibitor of ATM and DNA-PK.[2][4] It demonstrates high selectivity over other related kinases in the PIKK and PI3K families, such as ATR, SMG-1, and mTOR.[2][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C and in solution at -80°C.
Q4: Has the safety and tolerability of this compound been evaluated in clinical trials?
A4: Yes, a Phase Ia clinical trial (NCT05002140) has been completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in combination with palliative radiotherapy in patients with advanced cancers.[2][4][6][7] In this trial, single doses of this compound were reported to be well-tolerated with no dose-limiting toxicities observed.[8][9]
Troubleshooting Guides
Unexpected Cellular Phenotypes or Toxicity
Issue: I am observing unexpected cytotoxicity or off-target effects in my cancer cell line experiments even without co-treatment with DNA-damaging agents.
Potential Cause: While this compound is highly selective, it may interact with a small number of other kinases, which could be relevant in specific cellular contexts. A broad kinase screen of 369 kinases identified a few potential off-target kinases that were inhibited by ≥50% at a 1µM concentration of this compound.[2]
Troubleshooting Steps:
-
Review the Off-Target Kinase Profile: Compare the known off-targets of this compound (see Table 1) with the signaling pathways active in your specific cancer cell line.
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. It's possible that at higher concentrations, off-target effects become more pronounced.
-
Use a Structurally Unrelated Inhibitor: If you suspect an off-target effect, consider using a structurally unrelated dual ATM/DNA-PK inhibitor as a control to see if the same phenotype is observed.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement of ATM and DNA-PK in your cellular model, and to investigate potential off-target engagement, a CETSA can be performed. See the detailed protocol below.
Sub-optimal Radiosensitization
Issue: I am not observing the expected level of radiosensitization with this compound in my clonogenic survival assays.
Potential Causes & Troubleshooting:
-
Sub-optimal Drug Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of ATM and DNA-PK.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Incorrect Timing of Drug Administration: The timing of this compound administration relative to irradiation is critical.
-
Solution: Ensure that cells are pre-incubated with this compound for a sufficient time (e.g., 1-2 hours) before irradiation to allow for cellular uptake and target engagement.
-
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms.
-
Solution: Verify the expression and activity of ATM and DNA-PK in your cell line. Also, consider that mutations in other DNA repair pathways could influence the response.
-
-
Experimental Variability: Clonogenic assays can have inherent variability.
-
Solution: Ensure consistent cell plating density, proper colony counting technique (colonies should have at least 50 cells), and include appropriate controls (vehicle-treated, irradiated, and non-irradiated).
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Target Family | Kinase | IC50 (nM) | Notes |
| Primary Targets | ATM | 0.39 | Enzymatic IC50[5] |
| DNA-PK | 0.89 | Enzymatic IC50[5] | |
| PIKK/PI3K Family | mTOR | >100 | High selectivity[2] |
| PI3Kα | 12.55 | Moderate activity[2] | |
| PI3Kβ | >100 | High selectivity[2] | |
| PI3Kγ | 41.93 | Moderate activity[2] | |
| PI3Kδ | 37.63 | Moderate activity[2] | |
| ATR | >1000 | Very high selectivity[2] | |
| SMG-1 | >2000 | Very high selectivity[2] | |
| Potential Off-Targets | CLK1 | - | ≥50% inhibition at 1µM[2] |
| CLK4 | - | ≥50% inhibition at 1µM[2] | |
| PI3KC2γ | - | ≥50% inhibition at 1µM[2] | |
| PIK3C3 | 50 | Enzymatic IC50[2] |
Experimental Protocols
Western Blotting for DNA Damage Response (DDR) Pathway Activation
This protocol is for assessing the inhibition of ATM and DNA-PK by this compound by measuring the phosphorylation of downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Ionizing radiation source
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-DNA-PKcs (Ser2056), anti-phospho-KAP1 (Ser824), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Expose cells to ionizing radiation (e.g., 5-10 Gy).
-
After a specified time (e.g., 1 hour), wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to form a colony and is a standard method for measuring radiosensitization.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Ionizing radiation source
-
Cell culture dishes or 6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension and plate a known number of cells into dishes/wells. The number of cells plated will need to be optimized for each radiation dose to yield a countable number of colonies.
-
Allow cells to attach for several hours.
-
Treat cells with this compound or DMSO.
-
After a pre-incubation period (e.g., 1-2 hours), irradiate the cells with a range of doses.
-
Incubate the cells for 7-14 days, until colonies are visible.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay to verify the direct binding of a drug to its target protein in a cellular environment.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Western blotting reagents for ATM and DNA-PK
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble ATM and DNA-PK in the supernatant by Western blotting.
-
A positive target engagement will result in a thermal stabilization of the target protein in the this compound-treated samples compared to the DMSO control.
Visualizations
Caption: Mechanism of action of this compound in the DNA Damage Response pathway.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pharmaron.com [pharmaron.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
managing XRD-0394 toxicity in animal models
This technical support center provides guidance for researchers and scientists managing toxicities associated with the investigational Kinase Y (KY) inhibitor, XRD-0394, in animal models. The information herein is intended to facilitate proactive management of potential adverse effects and to offer troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its primary target?
This compound is a potent and selective small molecule inhibitor of Kinase Y (KY), a critical enzyme in the "Signal Transduction Pathway Z" that is frequently dysregulated in certain tumor types. By blocking the activity of KY, this compound aims to inhibit tumor growth and survival.
Q2: What are the most common toxicities observed with this compound in preclinical animal models?
Based on dose-range-finding studies in rodents, the most frequently observed toxicities include gastrointestinal (GI) distress (diarrhea, weight loss), myelosuppression (neutropenia, thrombocytopenia), and elevated liver enzymes (ALT, AST). These are generally dose-dependent and reversible upon cessation of treatment.
Q3: What is the recommended starting dose for this compound in mouse xenograft studies?
For initial efficacy studies in mice, a starting dose of 25 mg/kg, administered orally once daily, is recommended. This dose has been shown to achieve significant target engagement with a manageable toxicity profile in most strains. Dose adjustments should be made based on tolerability and tumor growth inhibition.
Q4: How should I monitor for potential cardiotoxicity with this compound?
While not a common finding at therapeutic doses, monitoring for cardiotoxicity is recommended in longer-term studies or in animals with pre-existing cardiovascular conditions. This can be achieved through regular electrocardiogram (ECG) monitoring and measurement of cardiac biomarkers such as troponin I.
Troubleshooting Guides
Managing Gastrointestinal Toxicity
Gastrointestinal side effects are a common on-target effect of KY inhibition. Proactive management can improve animal welfare and data quality.
-
Problem: Animal exhibits significant weight loss (>15% of baseline) and/or severe diarrhea.
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify the formulation concentration and administered volume.
-
Dose Interruption: Pause dosing for 1-2 days to allow for recovery.
-
Dose Reduction: Restart dosing at a reduced level (e.g., 50% of the previous dose).
-
Supportive Care: Provide nutritional support with high-calorie, palatable food and ensure adequate hydration with subcutaneous fluids if necessary.
-
Investigating Myelosuppression
Decreased blood cell counts can be a significant dose-limiting toxicity.
-
Problem: Routine complete blood count (CBC) shows Grade 3 or 4 neutropenia or thrombocytopenia.
-
Troubleshooting Steps:
-
Review Dosing Schedule: Myelosuppression is often related to the dosing schedule. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
Evaluate for Off-Target Effects: Although this compound is selective for KY, high concentrations may inhibit other kinases involved in hematopoiesis.
-
Dose Adjustment: A dose reduction of 25-50% is recommended if myelosuppression persists with an altered schedule.
-
Experimental Protocols
Protocol: Dose-Range Finding Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities of this compound in mice.
Methodology:
-
Animal Model: Use a relevant mouse strain (e.g., CD-1 or BALB/c), with 3-5 animals per dose group.
-
Dose Escalation: Begin with a starting dose of 10 mg/kg and escalate in subsequent cohorts (e.g., 25, 50, 75, 100 mg/kg).
-
Dosing Regimen: Administer this compound orally once daily for 14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples for CBC and serum chemistry analysis at baseline and on Day 14.
-
Perform necropsy and histopathological analysis of major organs at the end of the study.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause >20% body weight loss or mortality.
Data Summary
Table 1: Summary of this compound Toxicity in Rodent Models
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) |
| Maximum Tolerated Dose (MTD) | 75 mg/kg (Once daily, 14 days) | 50 mg/kg (Once daily, 14 days) |
| Dose-Limiting Toxicities | Myelosuppression, Weight Loss (>20%) | GI Toxicity, Hepatotoxicity |
| Common Adverse Events (≥25 mg/kg) | Diarrhea, Neutropenia | Elevated ALT/AST, Anorexia |
| No Observed Adverse Effect Level (NOAEL) | 10 mg/kg | 5 mg/kg |
Signaling Pathway
best practices for long-term storage of XRD-0394
This technical support center provides guidance on the best practices for the long-term storage and handling of XRD-0394, a dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[1] The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an orally bioavailable small molecule that acts as a dual inhibitor of two key DNA damage response kinases: ATM and DNA-PKcs.[1][2] By inhibiting these pathways, this compound can prevent DNA damage repair in tumor cells, potentially making them more susceptible to treatments like radiotherapy.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily investigated for its potential to radiosensitize tumor cells.[2] It is often used in cancer research to enhance the efficacy of ionizing radiation.[2][3] Additionally, studies have explored its synergistic effects with PARP inhibitors and topoisomerase I inhibitors.[2][3]
Q3: How should stock solutions of this compound be stored for long-term use?
A3: For long-term stability, it is recommended to store stock solutions of this compound at -80°C.[4] Under these conditions, the solution is stable for up to 6 months.[4] For shorter-term storage, -20°C is acceptable for up to 1 month.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound selectively targets and inhibits the activity of ATM and DNA-PK.[1] This dual inhibition disrupts two critical DNA damage repair pathways: ATM-mediated signaling and the non-homologous end joining (NHEJ) pathway, which is dependent on DNA-PK.[1] This disruption can lead to an accumulation of DNA damage in cancer cells, ultimately resulting in apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage of this compound leading to degradation. | Ensure that stock solutions are stored at the correct temperature and are within the recommended stability period. Prepare fresh dilutions for each experiment. |
| Cell line variability or contamination. | Regularly perform cell line authentication and mycoplasma testing. | |
| Low potency or lack of expected biological effect | Incorrect dosage or concentration used. | Verify the calculations for your dilutions. A pharmacokinetic study in mice indicated that an oral gavage of 10 mg/kg resulted in plasma concentrations of 840-1,125 ng/mL.[4] In vitro studies have shown potent inhibition of DNA-PKcs and ATM phosphorylation at various concentrations. |
| Issues with the experimental setup. | Review and optimize your experimental protocol. Ensure all reagents are properly prepared and that the timing of this compound administration relative to other treatments (e.g., irradiation) is consistent. | |
| Precipitation of the compound in solution | The compound's solubility limit has been exceeded in the chosen solvent. | Consult the manufacturer's datasheet for solubility information. Consider using a different solvent or adjusting the concentration. Gentle warming and sonication may help to redissolve the compound. |
Long-Term Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[4] |
| -20°C | Up to 1 month[4] |
Experimental Protocols
While specific experimental protocols can vary significantly based on the cell line and research question, a general methodology for an in vitro radiosensitization assay is provided below.
General In Vitro Radiosensitization Protocol
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach the desired confluency for the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours) before irradiation.
-
Irradiation: Expose the cells to a specific dose of ionizing radiation.
-
Post-Irradiation Incubation: After irradiation, replace the medium with a fresh medium containing this compound or the vehicle control and incubate for an appropriate duration.
-
Assessment of Radiosensitization: Analyze the effects of the combination treatment on the cells using assays such as clonogenic survival, apoptosis assays (e.g., Annexin V staining), or DNA damage markers (e.g., γH2AX staining).
Visualizations
References
Technical Support Center: Overcoming Resistance to XRD-0394 in Tumor Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel dual ATM/DNA-PK inhibitor, XRD-0394. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule that dually inhibits two key kinases in the DNA Damage Response (DDR) pathway: Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK).[1][2][3][4] In response to DNA double-strand breaks (DSBs) induced by therapies like ionizing radiation (IR) or certain chemotherapies, both ATM and DNA-PK are activated to initiate DNA repair. This compound blocks the activity of both kinases, preventing the repair of DSBs and leading to the accumulation of DNA damage, which ultimately results in tumor cell death.[1][5]
Q2: My cancer cell line appears resistant to this compound. What are the potential mechanisms of resistance?
A2: While this compound's dual-targeting nature is designed to overcome resistance seen with single-target inhibitors, resistance can still emerge through several mechanisms:
-
Upregulation of Alternative DNA Repair Pathways: Cells may compensate for the inhibition of ATM and DNA-PK by upregulating other DNA repair pathways, such as Homologous Recombination (HR), to repair DSBs.
-
Target Alterations: Although less common for dual inhibitors, mutations in the ATM or PRKDC (gene encoding DNA-PKcs) genes could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, lowering its intracellular concentration and reducing its effectiveness.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt pathway, can help cancer cells evade apoptosis despite the accumulation of DNA damage.
-
Altered Cell Cycle Checkpoints: Modifications in cell cycle checkpoint proteins may allow cells to bypass G1/S or G2/M arrest, even with significant DNA damage.
Q3: How can I experimentally confirm resistance to this compound in my cell line?
A3: To confirm resistance, you can perform a dose-response analysis and determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value compared to sensitive cell lines indicates resistance. A clonogenic survival assay is a more robust method to assess long-term resistance to this compound, especially in combination with radiation.
Q4: What strategies can I employ to overcome resistance to this compound?
A4: Several strategies can be explored:
-
Combination Therapy:
-
PARP Inhibitors: In cells with deficiencies in the Homologous Recombination pathway (e.g., BRCA1/2 mutations), this compound shows synergistic effects with PARP inhibitors.[3][4][6] This combination creates a synthetic lethal phenotype by inhibiting two critical DNA repair pathways.
-
Topoisomerase I Inhibitors: this compound can potentiate the effects of topoisomerase I inhibitors.[3][4]
-
Radiotherapy: this compound is a potent radiosensitizer.[1][4][5] Combining this compound with ionizing radiation can enhance tumor cell killing, particularly with hypofractionated radiation schedules (doses greater than 2 Gy).[1]
-
-
Targeting Pro-Survival Pathways: If you identify activation of a pro-survival pathway like PI3K/Akt, consider co-treatment with an inhibitor of that pathway.
-
Investigating Drug Efflux: If increased drug efflux is suspected, you can use inhibitors of ABC transporters to see if sensitivity to this compound is restored.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant cell death observed with this compound treatment. | Cell line may have intrinsic or acquired resistance. | - Confirm target engagement by Western blot for p-ATM (S1981) and p-DNA-PKcs (S2056).- Perform a clonogenic survival assay to assess long-term effects.- Test for synergy with PARP inhibitors or radiotherapy. |
| Suboptimal drug concentration or incubation time. | - Perform a dose-response curve to determine the optimal IC50.- Ensure adequate pre-incubation time before inducing DNA damage (e.g., 30 minutes to 1 hour).[1] | |
| High variability in experimental repeats. | Inconsistent cell plating or drug preparation. | - Ensure a single-cell suspension for plating.- Prepare fresh drug dilutions for each experiment. |
| Cell line instability or heterogeneity. | - Use low-passage number cells.- Consider single-cell cloning to derive a more homogenous population. | |
| Unexpected toxicity in combination therapy. | Synergistic toxicity. | - Perform a dose-matrix titration of both drugs to identify synergistic and tolerable concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Pathway | IC50 (nM) | Cell Line | Assay Type |
| ATM | 0.39 | - | Biochemical Assay |
| DNA-PKcs | 0.89 | - | Biochemical Assay |
| p-ATM (S1981) Inhibition | Potent, dose-dependent | MCF-7, FaDu, MDA-MB-231 | Western Blot |
| p-DNA-PKcs (S2056) Inhibition | Potent, dose-dependent | MCF-7, FaDu, MDA-MB-231 | Western Blot |
Data compiled from MedChemExpress and a 2024 study in Molecular Cancer Therapeutics.[1][2]
Table 2: Synergy of this compound with PARP Inhibitor (Niraparib)
| Cell Line | Genetic Background | Niraparib IC50 (µM) | Niraparib + this compound IC50 (µM) | Fold-Sensitization |
| RPE-1 | BRCA1 WT | 1.4 | 0.14 | 10 |
| RPE-1 | BRCA1 -/- | 0.01 | < 0.001 | > 10 |
Data from a 2024 study in Molecular Cancer Therapeutics.[1]
Visualized Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
appropriate negative controls for XRD-0394 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing XRD-0394, a dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK).[1][2][3] Proper experimental design, including the use of appropriate negative controls, is critical for the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that potently and selectively inhibits the kinase activity of both ATM and DNA-PK.[2][4][5] These two kinases are crucial components of the DNA Damage Response (DDR) pathway, which is activated in response to DNA double-strand breaks (DSBs).[1] By inhibiting ATM and DNA-PK, this compound prevents the repair of DSBs, which can lead to the accumulation of DNA damage and ultimately, tumor cell death.[1] This mechanism also sensitizes cancer cells to DNA-damaging agents like ionizing radiation.[2][5]
Q2: Why are negative controls essential in experiments with this compound?
A2: Negative controls are crucial to ensure that the observed effects are specifically due to the inhibition of ATM and DNA-PK by this compound and not from off-target effects or experimental artifacts. They help to:
-
Establish a baseline: Negative controls provide a baseline to which the effects of this compound can be compared.
-
Rule out non-specific effects: They help to distinguish the specific effects of ATM/DNA-PK inhibition from non-specific effects of the compound or the delivery vehicle.
-
Confirm the mechanism of action: Appropriate negative controls can help to confirm that the observed phenotype is a direct result of targeting the intended signaling pathway.
Q3: What are the recommended negative controls for in vitro experiments with this compound?
A3: A multi-faceted approach to negative controls is recommended for robust and reliable data. The following are key negative controls to consider:
-
Vehicle Control: This is the most fundamental negative control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This control accounts for any effects of the solvent on the cells.
-
Structurally Similar Inactive Compound: The ideal chemical negative control is a molecule that is structurally very similar to this compound but does not inhibit ATM or DNA-PK. While a commercially available, validated inactive analog for this compound is not readily documented, researchers should inquire with the compound supplier. If unavailable, the following genetic controls are highly recommended.
-
Genetic Controls (Knockout/Knockdown): These are powerful controls to confirm that the effects of this compound are on-target.
-
ATM and/or DNA-PK Knockout Cells: Using CRISPR-Cas9 to generate cell lines where ATM, DNA-PK, or both are knocked out can definitively show if the effect of this compound is dependent on the presence of its targets.
-
ATM and/or DNA-PK Knockdown Cells: Using shRNA or siRNA to transiently reduce the expression of ATM and/or DNA-PK can also serve as a valuable control.[6][7][8][9]
-
-
Kinase-Dead Mutants: Expressing versions of ATM and DNA-PK that are catalytically inactive (kinase-dead) can help to dissect the signaling functions of these proteins. For example, expressing a kinase-dead ATM mutant (e.g., D2880A/N2885K) would not be expected to be further inhibited by this compound.[10]
Experimental Workflow & Signaling Pathway
The following diagram illustrates the general experimental workflow for assessing the effect of this compound in combination with ionizing radiation.
Caption: General experimental workflow for studying this compound.
The signaling pathway below illustrates the mechanism of action of this compound in the context of DNA damage.
Caption: this compound inhibits ATM and DNA-PK, leading to apoptosis.
Troubleshooting Guides
Western Blot for Phosphorylated ATM and DNA-PK
Issue: Weak or no signal for phosphorylated proteins.
| Possible Cause | Suggested Solution |
| Phosphatase activity during sample preparation | Keep samples on ice at all times. Use ice-cold buffers supplemented with a fresh cocktail of phosphatase inhibitors.[11] |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein before Western blotting.[12] |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for detecting the phosphorylated form of the target. |
| Suboptimal blocking buffer | Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[13][14] |
Issue: High background.
| Possible Cause | Suggested Solution |
| Non-specific antibody binding | Increase the number and duration of wash steps. Optimize the primary and secondary antibody concentrations. |
| Blocking buffer interference | Switch to a different blocking agent like BSA or a commercial blocking buffer.[14] |
| Contaminated buffers | Use fresh, high-quality buffers. |
Clonogenic Survival Assay
Issue: Inconsistent colony formation in control wells.
| Possible Cause | Suggested Solution |
| Inaccurate cell counting | Ensure a single-cell suspension before counting. Use an automated cell counter or a hemocytometer with trypan blue exclusion for accurate live cell counts. |
| Uneven cell seeding | Thoroughly mix the cell suspension before and during plating to ensure a uniform distribution of cells in each well. |
| Cellular cooperation effects | For some cell lines, colony formation is dependent on cell density. Test a range of seeding densities to determine the optimal number for linear colony formation.[15] |
Issue: High variability between replicate plates.
| Possible Cause | Suggested Solution |
| Inconsistent drug/radiation treatment | Ensure uniform exposure of all plates to the drug and radiation. For irradiation, ensure consistent positioning of the plates relative to the radiation source. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Variations in incubation conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Immunofluorescence for γH2AX Foci
Issue: High background fluorescence.
| Possible Cause | Suggested Solution |
| Non-specific secondary antibody binding | Increase the blocking time and use a high-quality blocking solution (e.g., 5% BSA with 0.1% Triton X-100 in PBS). Ensure the secondary antibody is specific to the primary antibody's host species. |
| Autofluorescence of cells or medium | Use a mounting medium with an anti-fade reagent. If autofluorescence is a major issue, consider using a different fluorophore with a longer wavelength. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
Issue: Faint or no γH2AX foci.
| Possible Cause | Suggested Solution |
| Insufficient DNA damage | Ensure the dose of ionizing radiation is sufficient to induce a detectable number of DSBs. The timing of cell fixation after irradiation is also critical (typically 30 minutes to 1 hour for peak foci formation).[1] |
| Poor primary antibody penetration | Optimize the permeabilization step (e.g., 0.2-0.5% Triton X-100 in PBS for 10-15 minutes). |
| Phosphatase activity | As with Western blotting, handle samples quickly and on ice. Consider adding phosphatase inhibitors to the fixation and permeabilization buffers. |
Data Presentation
The following tables provide examples of how to structure quantitative data from this compound experiments for clear comparison.
Table 1: Effect of this compound on Radiation-Induced Phosphorylation of ATM and DNA-PK in MCF7 Cells
| Treatment | p-ATM (Ser1981) Signal (Normalized to Total ATM) | p-DNA-PK (S2056) Signal (Normalized to Total DNA-PK) |
| Vehicle (DMSO) + 0 Gy IR | 1.0 | 1.0 |
| Vehicle (DMSO) + 10 Gy IR | 8.5 ± 0.7 | 12.3 ± 1.1 |
| 100 nM this compound + 10 Gy IR | 2.1 ± 0.3 | 3.4 ± 0.5 |
| 500 nM this compound + 10 Gy IR | 1.2 ± 0.2 | 1.5 ± 0.2 |
| Data are presented as mean ± standard deviation from three independent experiments and are illustrative based on published findings.[4][5] |
Table 2: Clonogenic Survival of FaDu Cells Treated with this compound and Ionizing Radiation
| Treatment | Surviving Fraction at 2 Gy | Surviving Fraction at 4 Gy |
| Vehicle (DMSO) | 0.65 ± 0.05 | 0.30 ± 0.04 |
| 100 nM this compound | 0.42 ± 0.04 | 0.15 ± 0.03 |
| 500 nM this compound | 0.25 ± 0.03 | 0.05 ± 0.01 |
| Data are presented as mean ± standard deviation from three independent experiments and are illustrative based on published findings.[5] |
Table 3: Quantification of γH2AX Foci in A549 Cells
| Treatment | Average γH2AX Foci per Cell |
| Vehicle (DMSO) + 0 Gy IR | 2.1 ± 0.5 |
| Vehicle (DMSO) + 2 Gy IR | 25.4 ± 3.1 |
| 250 nM this compound + 2 Gy IR | 38.7 ± 4.5 |
| 1000 nM this compound + 2 Gy IR | 45.2 ± 5.2 |
| Data are presented as mean ± standard deviation from the analysis of at least 100 cells per condition and are illustrative. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ATM and DNA-PK
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat with this compound or vehicle control for 1-2 hours.
-
Induce DNA Damage: Expose cells to ionizing radiation (e.g., 10 Gy).
-
Cell Lysis: After 1 hour of post-irradiation incubation, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, p-DNA-PK (S2056), and total DNA-PK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the cell line and the radiation dose.
-
Treatment: Allow cells to attach for 4-6 hours, then treat with various concentrations of this compound or vehicle control.
-
Irradiation: After a 1-2 hour pre-treatment with the compound, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Return plates to the incubator and allow colonies to form for 10-14 days.
-
Staining: Wash the plates with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Calculation: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.
Protocol 3: Immunofluorescence for γH2AX Foci
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment and Irradiation: Treat cells with this compound or vehicle control, followed by irradiation.
-
Fixation: At the desired time point post-irradiation (e.g., 1 hour), fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-γH2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
References
- 1. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaron.com [pharmaron.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhanced radiation and chemotherapy-mediated cell killing of human cancer cells by small inhibitory RNA silencing of DNA repair factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncolytic virus-mediated tumor radiosensitization in mice through DNA-PKcs-specific shRNA - Kon - Translational Cancer Research [tcr.amegroups.org]
- 8. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shRNA knockdown [protocols.io]
- 10. Kinase-dead ATM protein causes genomic instability and early embryonic lethality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in XRD-0394 In Vivo Studies
Welcome, Researchers! This guide is designed to help you navigate the common challenges of in vivo studies involving XRD-0394, a potent and selective MEK1/2 inhibitor. Ensuring the reproducibility and reliability of your data is paramount. This resource offers troubleshooting advice and detailed protocols to help minimize variability and generate robust results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo studies using this compound?
A1: Variability in animal studies can stem from three main areas:
-
Biological Variation: Inherent differences in the genetics, age, sex, health status, and microbiome of the animals can lead to varied responses.[1]
-
Environmental Factors: Minor fluctuations in temperature, humidity, light cycles, noise, and caging conditions can significantly impact animal physiology and stress levels.[1][2][3]
-
Experimental Procedures: Inconsistencies in animal handling, dosing, sample collection, and data recording are major contributors to variability.[1][4] For a compound like this compound, factors such as formulation stability and administration accuracy are critical.[5][6]
Q2: How can experimental design choices help control variability from the outset?
A2: A robust experimental design is your first line of defense against variability. Key strategies include:
-
Randomization: Always randomly assign animals to treatment and control groups to prevent selection bias. Cage placement on racks should also be randomized to avoid "cage effects."[1][5]
-
Blinding: Whenever possible, the personnel conducting the experiment (dosing, measurements) and assessing outcomes should be blinded to the treatment groups to minimize observer bias.[1][5]
-
Sample Size Calculation: Perform a power analysis before starting the study to determine the minimum number of animals required to detect a statistically significant effect. This prevents underpowered studies where true effects might be missed.[1]
-
Defined Endpoints: Clearly define primary and secondary endpoints before the experiment begins to avoid "p-hacking" or selective reporting of positive results.[7]
Q3: My pharmacokinetic (PK) data for this compound shows high inter-animal variability. What are the common causes?
A3: High PK variability is a frequent challenge. Potential causes include:
-
Compound Properties: Poor aqueous solubility or pH-dependent solubility of this compound can lead to variable absorption.[6][8]
-
Dosing Inaccuracy: Errors in dose calculation, formulation preparation, or inconsistent administration (e.g., variable gavage depth) can cause significant differences in exposure.[4][5] The oral route of administration tends to show higher variability than intravenous routes.[6][8]
-
Physiological Factors: Differences in gastric emptying times, food intake, and gut microbiome among animals can alter drug absorption.
-
Sample Handling: Inconsistent timing of blood draws, sample processing, or storage conditions can degrade the compound and affect measured concentrations.
Q4: I'm observing inconsistent tumor growth in my control group in a xenograft study. How does this affect my this compound efficacy results?
A4: High variability in the control group's tumor growth makes it difficult to accurately assess the anti-tumor efficacy of this compound.[5] Key causes include:
-
Cell Viability and Number: Inconsistent numbers of viable tumor cells injected during implantation.[5]
-
Implantation Technique: Variation in the anatomical location, depth, or volume of the cell injection.[5]
-
Animal Health: Using animals of varying age, weight, or health status. A homogenous cohort is crucial.[5]
-
Tumor Heterogeneity: The inherent genetic and cellular diversity within the parent cell line or patient-derived tissue can lead to different growth rates.[9]
Troubleshooting Guides
Issue 1: High Variability in Tumor Volume Measurements
-
Potential Cause: Inconsistent caliper measurement technique or observer bias.
-
Troubleshooting Steps:
-
Standardize Measurement: Ensure the same, well-trained individual performs all tumor measurements.
-
Use Digital Calipers: Employ digital calipers and record measurements to at least one decimal place.
-
Measure in Two Dimensions: Measure both the length (L) and width (W) of the tumor.
-
Consistent Formula: Use a consistent formula to calculate tumor volume (e.g., Volume = (W² x L) / 2).
-
Blinding: The individual measuring the tumors should be blinded to the treatment groups.[5]
-
Issue 2: Unexpected Animal Weight Loss in the this compound Treatment Group
-
Potential Cause: The dose of this compound may be too high, the vehicle may have unexpected toxicity, or stress from handling and dosing procedures.[5][10]
-
Troubleshooting Steps:
-
Review Dose: Double-check all dose calculations and formulation concentrations.
-
Vehicle Control: Ensure a vehicle-only control group is included. If weight loss is also seen in this group, the vehicle may be the issue.
-
Acclimatization and Handling: Confirm animals were properly acclimatized. Use refined handling techniques, such as tunnel handling instead of tail handling, to reduce stress.[10][11]
-
Dose Escalation Study: If toxicity is suspected, perform a maximum tolerated dose (MTD) study to find the optimal dose.[5]
-
Data Presentation: Expected Variability in Key Parameters
To aid in study design and analysis, the following table summarizes hypothetical data and acceptable variability for a typical this compound xenograft study.
| Parameter | Metric | Vehicle Control (Expected Mean) | This compound (50 mg/kg) (Expected Mean) | Acceptable Coefficient of Variation (%CV) |
| Tumor Growth | Tumor Volume (mm³) at Day 21 | 1500 | 450 | < 30% |
| Tumor Growth Inhibition (%) | N/A | 70% | < 20% | |
| Pharmacokinetics | AUC (ng·h/mL) | N/A | 2500 | < 35% |
| Cmax (ng/mL) | N/A | 800 | < 40% | |
| Tolerability | Body Weight Change (%) | +5% | -2% | < 15% |
Experimental Protocols
Protocol 1: Mouse Xenograft Efficacy Study
This protocol outlines a standardized procedure for assessing the efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture: Culture human cancer cells (e.g., A375 melanoma) under standard conditions. Use cells from a consistent, low passage number.
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow animals to acclimatize for at least one week before manipulation.
-
Tumor Implantation:
-
Harvest cells and ensure viability is >95%.
-
Resuspend cells in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject a precise number of cells (e.g., 5 x 10⁶) in a consistent volume (e.g., 100 µL) into the right flank of each mouse.
-
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound 50 mg/kg).
-
Dosing:
-
Prepare this compound formulation fresh daily.
-
Administer the compound or vehicle control daily via the specified route (e.g., oral gavage) at a consistent time each day.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily using a body condition scoring system.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the predetermined maximum size. Euthanize animals and excise tumors for further analysis.[5]
Visualizations: Workflows and Pathways
To better illustrate key processes, the following diagrams are provided.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Caption: The MAPK/ERK signaling pathway, showing inhibition of MEK1/2 by this compound.
Caption: A decision tree for troubleshooting sources of in vivo variability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 3. View of The Impact of Stress on Laboratory Animals and Variability in Research Outcome [psmjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results from XRD-0394 Assays
Welcome to the technical support center for XRD-0394 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results from their experiments involving this compound, a potent dual inhibitor of ATM and DNA-PK kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a dual inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] By inhibiting these two key kinases in the DNA Damage Response (DDR) pathway, this compound prevents the repair of DNA double-strand breaks. This sensitizes cancer cells to radiation therapy and can also potentiate the effects of other agents like PARP inhibitors and topoisomerase inhibitors.[2][4][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in various human tumor cell lines, including MCF-7 (breast cancer), FaDu (squamous cell carcinoma), and MDA-MB-231 (triple-negative breast cancer).[6] Its efficacy is often evaluated in the context of combination therapies, particularly with ionizing radiation.[2][5]
Q3: What are the reported IC50 values for this compound?
A3: this compound is a potent inhibitor with reported IC50 values of 0.39 nM for ATM and 0.89 nM for DNA-PKcs.[3]
Troubleshooting Guides
Issue 1: Higher-than-Expected Cell Viability After Treatment with this compound and Radiation
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to achieve effective inhibition of ATM and DNA-PK.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the table below for a sample dose-response experiment layout.
-
-
Incorrect Timing of Treatment: The timing of this compound administration relative to irradiation is critical for its radiosensitizing effect.
-
Reagent Quality and Stability: Degradation of the this compound compound can lead to reduced activity.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may respond differently to treatment.
-
Solution: Use cells that are in the exponential growth phase and ensure that confluency is optimal and consistent across experiments. Monitoring cell health is crucial for reliable results.[8]
-
Issue 2: High Background Signal in Kinase Assays
Possible Causes and Troubleshooting Steps:
-
Non-specific Antibody Binding: In assays like Western blotting for phosphorylated substrates (e.g., pKAP1), high background can obscure the specific signal.
-
Solution: Optimize blocking conditions (e.g., type of blocking buffer, incubation time). Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
-
Sample Contamination: Contamination of cell lysates or reagents can lead to spurious signals.
-
Solution: Maintain sterile technique during sample preparation. Use fresh, high-quality reagents.
-
-
Fluorescence from the Compound or Sample: The inherent fluorescence of the compound or sample components can interfere with fluorescence-based assays.
-
Solution: Run a control with the compound alone (no cells or enzyme) to measure its intrinsic fluorescence. If necessary, switch to a different detection method (e.g., luminescence or absorbance-based). In techniques analogous to XRD, high background at low angles can be due to scattering from the sample holder or air.[9] While not directly applicable to biochemical assays, it highlights the importance of considering all components of the experimental setup.
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Possible Causes and Troubleshooting Steps:
-
High Compound Concentration: While this compound is selective, very high concentrations may lead to off-target effects.[3]
-
Solution: Use the lowest effective concentration determined from your dose-response studies. It is important to differentiate on-target from off-target effects.[10]
-
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of DNA repair pathways, even in the absence of radiation.
-
Solution: Characterize the baseline toxicity of this compound in your cell line with a viability assay (e.g., MTT or CellTiter-Glo) in the absence of other treatments.
-
-
Interaction with Other Media Components: Components of the cell culture media could potentially interact with the compound.
-
Solution: Use a consistent and well-defined media formulation for all experiments.
-
Data Presentation
Table 1: Sample Dose-Response Data for this compound in MCF-7 Cells
| This compound Conc. (nM) | Cell Viability (%) - No Radiation | Cell Viability (%) - With Radiation (2 Gy) |
| 0 (Vehicle) | 100.0 ± 5.0 | 85.0 ± 4.5 |
| 0.1 | 98.5 ± 4.8 | 75.2 ± 3.9 |
| 1 | 97.2 ± 5.1 | 60.1 ± 4.2 |
| 10 | 95.8 ± 4.3 | 45.5 ± 3.7 |
| 100 | 90.3 ± 3.9 | 25.8 ± 3.1 |
| 1000 | 85.1 ± 4.0 | 15.3 ± 2.5 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-KAP1 (ATM Substrate)
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-KAP1 (Ser824) and total KAP1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting DNA repair.
Caption: Troubleshooting workflow for unexpected this compound assay results.
References
- 1. Facebook [cancer.gov]
- 2. A Novel Dual ATM/DNA-PK Inhibitor, this compound, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 8. Predicting cell health phenotypes using image-based morphology profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
protocol adjustments for using XRD-0394 with different radiation doses
This technical support center provides guidance on protocol adjustments for using XRD-0394 with different radiation doses. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use with different doses of ionizing radiation (IR)?
The optimal concentration of this compound is dependent on the cell line and the radiation dose being administered. As a general starting point, we recommend titrating this compound to determine the optimal concentration for your specific experimental conditions. For initial experiments, a concentration range of 10-100 nM is advised for radiation doses between 2 and 8 Gy.
Q2: How should I adjust the incubation time of this compound when altering the radiation dose?
For most cell lines, a pre-incubation period of 24 hours with this compound prior to irradiation is recommended to ensure optimal target engagement. This incubation time should remain constant even when varying the radiation dose to ensure that any observed effects are due to the change in radiation and not a change in drug exposure time.
Q3: Can this compound be used with different types of radiation (e.g., X-rays, gamma rays, proton beams)?
Yes, this compound is expected to potentiate the effects of various types of ionizing radiation that induce DNA double-strand breaks. However, the optimal protocol may vary depending on the radiation source and its linear energy transfer (LET). It is advisable to perform dose-response studies for each radiation type to determine the most effective combination.
Q4: What is the mechanism of action of this compound and how does it synergize with radiation?
This compound is a potent and selective inhibitor of the ATM kinase, a critical component of the DNA damage response (DDR) pathway. By inhibiting ATM, this compound prevents the repair of DNA double-strand breaks induced by ionizing radiation, leading to increased cell death in cancer cells.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed in the drug-only control group.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line being used, leading to off-target effects or inherent cytotoxicity.
-
Solution: Perform a dose-response curve with this compound alone to determine the IC50 value. Use concentrations well below the IC50 for combination studies with radiation to ensure that the observed effects are due to radiosensitization.
Issue 2: No synergistic effect is observed when combining this compound with radiation.
-
Possible Cause 1: The concentration of this compound is too low to effectively inhibit the ATM kinase.
-
Solution 1: Increase the concentration of this compound in your experiments. We recommend performing a Western blot to confirm the inhibition of ATM signaling (e.g., by assessing the phosphorylation of downstream targets like CHK2).
-
Possible Cause 2: The timing of drug administration and irradiation is not optimal.
-
Solution 2: Ensure that cells are pre-incubated with this compound for a sufficient period (we recommend 24 hours) before irradiation to allow for target engagement.
-
Possible Cause 3: The cell line being used is resistant to ATM inhibition or has a deficient DNA damage response pathway.
-
Solution 3: Profile the DNA damage response pathway of your cell line. Consider using a cell line with a known functional DDR pathway as a positive control.
Quantitative Data Summary
The following table provides a starting point for this compound concentration ranges to be used with different doses of ionizing radiation. These are generalized recommendations and should be optimized for your specific experimental setup.
| Radiation Dose (Gy) | Recommended this compound Concentration Range (nM) | Notes |
| 2 | 10 - 50 | Lower concentrations are typically sufficient for sensitization at lower radiation doses. |
| 4 | 25 - 75 | An intermediate concentration range is advised. |
| 6 | 50 - 100 | Higher concentrations may be required to achieve significant sensitization. |
| 8 | 75 - 150 | At higher radiation doses, ensure this compound concentration is not causing significant toxicity on its own. |
Experimental Protocols
Protocol 1: Determining the Radiosensitizing Effect of this compound using a Clonogenic Survival Assay
-
Cell Seeding: Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for each treatment condition. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 24 hours.
-
Irradiation: Irradiate the cells with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet, then wash with water. Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE). Plot the SF against the radiation dose to generate survival curves.
Visualizations
Caption: Mechanism of action of this compound in sensitizing cells to radiation.
Caption: Workflow for optimizing this compound and radiation dose combinations.
Validation & Comparative
XRD-0394: A Head-to-Head Comparison with Other DNA-PK Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of XRD-0394 against other notable DNA-PK inhibitors. Experimental data is presented to support the findings, offering a comprehensive overview for informed decision-making in cancer research.
This compound is an orally bioavailable small molecule that uniquely functions as a dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK), two critical kinases in the DNA damage response (DDR) pathway.[1][2][3] This dual inhibition is theorized to offer a therapeutic advantage over selective single-target inhibitors by simultaneously blocking two key DNA repair pathways, thereby enhancing the cytotoxic effects of DNA-damaging agents like radiotherapy.[4][5] This guide evaluates the preclinical efficacy of this compound in comparison to other well-characterized DNA-PK inhibitors, including peposertib (M3814), AZD7648, and NU7441.
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound and other selected DNA-PK inhibitors, focusing on their potency and efficacy in radiosensitization.
Table 1: In Vitro Potency of DNA-PK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | ATM/DNA-PKcs | 0.39 (ATM), 0.89 (DNA-PKcs) | - | Biochemical Assay | [3] |
| Peposertib (M3814) | DNA-PKcs | Not explicitly stated in provided results | - | - | [6] |
| AZD7648 | DNA-PKcs | 92 (pDNA-PK in A549 cells) | A549 | Cellular Assay | [7] |
| NU7441 | DNA-PKcs | 14 | - | Biochemical Assay | [7] |
Table 2: In Vitro Radiosensitization in MCF7 Breast Cancer Cells
| Treatment | Radiation Dose (Gy) | Surviving Fraction | Reference |
| Vehicle Control | 2 | ~0.5 | [4] |
| AZD0156 (ATM inhibitor) | 2 | ~0.3 | [4] |
| M3814 (DNA-PK inhibitor) | 2 | ~0.25 | [4] |
| AZD0156 + M3814 | 2 | ~0.1 | [4] |
| This compound | 2 | Not directly compared in the same graph | [4] |
Note: While a direct graphical comparison for this compound was not available in the cited source, the significantly greater radiosensitization from the combination of separate ATM and DNA-PK inhibitors provides a strong rationale for the development and efficacy of a dual inhibitor like this compound.[4]
Table 3: In Vivo Efficacy of DNA-PK Inhibitors in Combination with Radiotherapy (Xenograft Models)
| Inhibitor | Cancer Model | Treatment Regimen | Outcome | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | 10 mg/kg this compound (oral) + 3 Gy x 3 days | Significant tumor growth delay | [8] |
| This compound | FaDu (Head & Neck Cancer) | 10 mg/kg this compound (oral) + 10 Gy | Significant tumor growth delay | [8] |
| Peposertib (M3814) | HeLa (Cervical Cancer) | M3814 + IR | Significant reduction in tumor burden | [9] |
| AZD7648 | Hep3B (Hepatocellular Carcinoma) | 50 mg/kg AZD7648 (oral) + IR | Enhanced tumor growth inhibition | [10] |
| NU7441 | SW620 (Colon Cancer) | NU7441 + Etoposide | 2-fold increase in tumor growth delay | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Clonogenic Survival Assay
This assay assesses the ability of cancer cells to retain their reproductive integrity and form colonies after treatment with a DNA-PK inhibitor and/or ionizing radiation.
1. Cell Plating:
-
Human cancer cell lines (e.g., MCF7, FaDu) are harvested during logarithmic growth phase.
-
Cells are counted and seeded into 6-well plates at densities predetermined to yield 50-100 colonies per well for each treatment condition.
2. Treatment:
-
Cells are allowed to adhere for several hours or overnight.
-
The medium is replaced with fresh medium containing the DNA-PK inhibitor (e.g., this compound, M3814) at various concentrations or vehicle control (e.g., DMSO).
-
Cells are incubated with the inhibitor for a specified period (e.g., 1-2 hours) before irradiation.
3. Irradiation:
-
Plates are exposed to a single dose of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
4. Colony Formation:
-
Following irradiation, the drug-containing medium is removed and replaced with fresh complete medium.
-
Plates are incubated for 10-14 days to allow for colony formation.
5. Staining and Counting:
-
Colonies are fixed with a methanol/acetic acid solution and stained with 0.5% crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Western Blot for Phospho-DNA-PKcs (Ser2056) and Phospho-ATM (Ser1981)
This method is used to detect the inhibition of DNA-PK and ATM activity by measuring the phosphorylation status of these kinases and their downstream targets.
1. Cell Lysis:
-
Cancer cells are treated with the inhibitor for a specified time, followed by exposure to ionizing radiation (e.g., 10 Gy) to induce DNA damage and kinase activation.
-
At a designated time post-irradiation (e.g., 1 hour), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
The protein concentration of the cell lysates is determined using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-DNA-PKcs (Ser2056), phospho-ATM (Ser1981), total DNA-PKcs, total ATM, and a loading control (e.g., β-actin).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of a DNA-PK inhibitor in combination with radiotherapy in a living animal model.
1. Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude mice) are used.
-
Human cancer cells (e.g., MDA-MB-231, FaDu) are injected subcutaneously into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups: vehicle control, inhibitor alone, radiotherapy alone, and inhibitor plus radiotherapy.
3. Drug Administration and Radiotherapy:
-
The DNA-PK inhibitor (e.g., this compound) is administered orally at a predetermined dose and schedule.
-
For combination therapy, the inhibitor is typically administered a short time (e.g., 1 hour) before each fraction of radiotherapy.
-
Radiotherapy is delivered locally to the tumor using a shielded irradiator, often in a fractionated schedule (e.g., 3 Gy daily for 3 consecutive days).
4. Monitoring and Endpoint:
-
Tumor volume is measured 2-3 times per week using calipers.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined endpoint size, or after a specified duration.
5. Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, tumors can be excised for analysis of target inhibition (e.g., by Western blot for pDNA-PKcs) to correlate with the efficacy data.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaron.com [pharmaron.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNA Damage Response Inhibitors: XRD-0394 vs. M3814
An In-depth Guide for Researchers in Oncology and Drug Development
In the rapidly evolving landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) network has emerged as a cornerstone of precision oncology. Cancer cells, often characterized by genomic instability and reliance on specific repair pathways, are uniquely vulnerable to DDR inhibitors. This guide provides a comprehensive, data-supported comparison of two prominent DDR inhibitors: XRD-0394, a first-in-class dual inhibitor of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK), and M3814 (peposertib), a potent and selective inhibitor of DNA-PK.
This document synthesizes preclinical data to objectively compare their mechanisms of action, potency, and efficacy, particularly in the context of radiosensitization. Detailed experimental protocols and visual diagrams are provided to offer a clear, functional understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual vs. Selective Inhibition
Both this compound and M3814 disrupt the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage often induced by ionizing radiation (IR) and certain chemotherapies. However, they do so by targeting different key kinases in the DDR pathway.
M3814 (Peposertib) is a selective, ATP-competitive inhibitor of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).[1][2] DNA-PK is the principal kinase in the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DSBs throughout the cell cycle.[1][3] By inhibiting DNA-PK, M3814 prevents the repair of DSBs, leading to the accumulation of lethal DNA damage and sensitizing cancer cells to radiation.[2][4]
This compound is a novel, orally bioavailable dual inhibitor that potently targets both DNA-PK and ATM .[3][5] ATM is an apical kinase that is activated by DSBs and orchestrates the homologous recombination (HR) repair pathway, cell cycle checkpoints, and apoptosis.[3] By simultaneously blocking the two major DSB repair pathways—NHEJ via DNA-PK inhibition and HR signaling via ATM inhibition—this compound is designed to create a more comprehensive and potent blockade of DNA repair, potentially overcoming resistance mechanisms associated with single-pathway inhibition.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for this compound and M3814 based on available preclinical data.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | M3814 (Peposertib) |
| Primary Target(s) | ATM & DNA-PKcs | DNA-PKcs |
| ATM IC₅₀ | 0.39 nM[8] | Not a primary target |
| DNA-PKcs IC₅₀ | 0.89 nM[8] | 0.6 nM[2] |
| Selectivity Notes | Selective over other PIKK family kinases (e.g., ATR, SMG-1) and PI3K family members.[6][8] | Highly selective for DNA-PK.[2] |
Table 2: Preclinical Radiosensitization Efficacy
Direct comparative studies demonstrate that dual inhibition of ATM and DNA-PK with this compound results in superior radiosensitization compared to the inhibition of DNA-PK alone with M3814.
| Cell Line | Treatment (Inhibitor + Ionizing Radiation) | Efficacy Outcome | Reference |
| MCF-7 (Breast Cancer) | M3814 (DNA-PKi) + IR | Significant radiosensitization | [7] |
| AZD0156 (ATMi) + IR | Significant radiosensitization | [7] | |
| M3814 + AZD0156 + IR | Superior radiosensitization to either single agent | [7] | |
| This compound + IR | Superior radiosensitization , comparable to the combination of two single-target inhibitors | [7] | |
| FaDu (Squamous Cell Carcinoma) | This compound + IR | Potent, dose-dependent radiosensitization | [6] |
| M3814 + IR | Potent, dose-dependent radiosensitization | [2] | |
| MDA-MB-231 (Breast Cancer) | This compound + IR | Potent, dose-dependent radiosensitization | [6] |
Key Experimental Data and Protocols
The primary assay used to determine the radiosensitizing potential of these inhibitors is the clonogenic survival assay.
Experimental Workflow: Clonogenic Survival Assay
Protocol: In Vitro Radiosensitization and Target Inhibition
Objective: To assess the ability of an inhibitor to sensitize cancer cells to ionizing radiation and to confirm on-target activity.
1. Cell Culture:
-
MCF-7, FaDu, or other cancer cells are cultured in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
2. Clonogenic Survival Assay:
-
Cells are seeded in 6-well plates at a density determined to yield 50-150 colonies per well for each radiation dose.
-
After 24 hours, cells are pre-incubated with the inhibitor (e.g., this compound or M3814) or DMSO (vehicle control) for 30-60 minutes.[6]
-
Plates are then irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Following a 5-hour total drug exposure, the drug-containing medium is removed, cells are washed, and fresh medium is added.[7]
-
Plates are incubated for 9-14 days to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet. Colonies containing ≥50 cells are counted.
-
The surviving fraction for each treatment is calculated relative to the non-irradiated control.
3. Western Blot for Target Inhibition:
-
Cells are seeded to reach ~80% confluency on the day of the experiment.
-
Cells are pre-treated with the inhibitor or DMSO for 30 minutes.[6]
-
Cells are then exposed to ionizing radiation (typically 10 Gy) to induce DSBs and activate the DDR pathway.[6]
-
After 1 hour post-IR, cells are lysed.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are immunoblotted with primary antibodies against key pathway markers, such as phospho-ATM (S1981), phospho-DNA-PKcs (S2056), and phospho-KAP1 (S824), a downstream substrate of ATM.[6] Total protein levels are used as loading controls.
-
Inhibition is confirmed by a dose-dependent reduction in the phosphorylation of these target proteins in inhibitor-treated cells compared to DMSO-treated cells.[2][6]
Head-to-Head Comparison: A Logical Overview
The fundamental difference in therapeutic strategy between this compound and M3814 lies in the breadth of their attack on the DSB repair machinery. M3814 focuses on crippling the dominant NHEJ pathway, while this compound targets both NHEJ and HR, creating a more profound state of repair deficiency.
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and M3814, two clinical-stage inhibitors targeting the DNA Damage Response.
-
M3814 (Peposertib) is a highly potent and selective inhibitor of DNA-PK that has demonstrated significant preclinical and clinical activity as a radiosensitizer by ablating the NHEJ repair pathway.[2][9][10]
-
This compound represents a novel approach, acting as a potent dual inhibitor of both DNA-PK and ATM.[5][8] Preclinical data strongly suggests that by simultaneously blocking both major DSB repair pathways, this compound achieves a more potent radiosensitization effect than inhibiting DNA-PK alone.[6][7]
The dual-inhibition strategy of this compound may offer several advantages, including the potential to overcome intrinsic or acquired resistance to single-pathway inhibitors and to create synthetic lethal opportunities in a broader range of tumors, such as those with deficiencies in the Fanconi anemia/BRCA pathway.[6][11] The recently completed Phase 1a trial of this compound will provide crucial safety and tolerability data to inform its continued development.[5][12]
For researchers, the choice between a selective DNA-PK inhibitor and a dual ATM/DNA-PK inhibitor will depend on the specific biological question and the genetic context of the cancer model being studied. However, the evidence presented suggests that dual inhibition represents a promising and potentially more robust strategy for enhancing the efficacy of radiotherapy.
References
- 1. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Frontiers | DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia [frontiersin.org]
- 5. xradtx.com [xradtx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. pharmaron.com [pharmaron.com]
- 12. Facebook [cancer.gov]
Dual Inhibition of ATM and DNA-PK by XRD-0394: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of XRD-0394, a novel dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK), with other selective inhibitors. The information presented is supported by experimental data to validate its dual inhibitory effect.
This compound is an orally bioavailable small molecule that potently and selectively inhibits both ATM and DNA-PK, two critical kinases in the DNA damage response (DDR) pathway.[1][2][3] This dual inhibition offers a promising therapeutic strategy, particularly in oncology, by preventing cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby enhancing tumor cell death.[2][3]
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against ATM and DNA-PK, alongside a selection of well-characterized selective inhibitors for each kinase.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | ATM | 0.39 | [1][4] |
| DNA-PK | 0.89 | [1][4] | |
| AZD0156 | ATM | 0.58 | [2][5][6] |
| KU-55933 | ATM | 12.9 | [7][8][9][10][11] |
| AZD7648 | DNA-PK | 0.6 | [12][13][14] |
| M3814 (Nedisertib) | DNA-PK | <3 | [15][16] |
| NU7441 | DNA-PK | 14 | [17][18][19][20] |
Visualizing the Mechanism of Action
The diagram below illustrates the central roles of ATM and DNA-PK in the DNA damage response and the points of inhibition by this compound.
Experimental Validation of Dual Inhibition
The dual inhibitory effect of this compound on ATM and DNA-PK has been validated through several key experiments. The general workflow for these validation studies is depicted below.
Experimental Protocols
Below are summaries of the core methodologies used to validate the inhibitory activity of compounds like this compound.
1. Western Blot for Phosphorylation Inhibition
This assay is crucial for demonstrating target engagement within a cellular context. It measures the phosphorylation of ATM and DNA-PK, and their downstream substrates, which is indicative of their activity.
-
Cell Treatment: Cancer cell lines (e.g., MCF-7, FaDu) are cultured and pre-incubated with various concentrations of the inhibitor (e.g., this compound, AZD0156) for a specified time, typically 30 minutes to 2 hours.[1][21]
-
DNA Damage Induction: DNA double-strand breaks are induced, commonly by exposing the cells to ionizing radiation (IR).[1][21]
-
Protein Extraction and Quantification: Cells are lysed to extract total protein, and the protein concentration is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).[22][23]
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-ATM S1981, p-DNA-PKcs S2056, p-KAP1 S824) and total protein levels as loading controls.[1][22]
-
Signal Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected via chemiluminescence. A reduction in the phosphorylated protein signal in the presence of the inhibitor indicates successful target inhibition.[23]
2. In Vitro Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATM or DNA-PK. It is used to determine the IC50 value of the inhibitor.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase (ATM or DNA-PK), a specific peptide substrate, and the necessary cofactors, including ATP.[24][25]
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a set period at a controlled temperature.[24]
-
Signal Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like luminescence-based assays that measure ATP consumption or FRET-based assays.[24][26]
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kinase activity is determined as the IC50 value.
3. Clonogenic Survival Assay
This cell-based assay assesses the ability of an inhibitor to sensitize cancer cells to DNA-damaging agents like radiation, which is a key functional outcome of ATM and DNA-PK inhibition.
-
Cell Plating: A known number of single cells are seeded into multi-well plates.[27][28][29][30]
-
Treatment and Irradiation: Cells are treated with the inhibitor at a fixed concentration, followed by exposure to varying doses of ionizing radiation.[27][31]
-
Colony Formation: The plates are incubated for 1-3 weeks to allow surviving cells to proliferate and form colonies (typically defined as a cluster of at least 50 cells).[28][29]
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each well is counted.[27][28]
-
Data Analysis: The surviving fraction of cells is calculated for each radiation dose and inhibitor concentration, allowing for the determination of the radiosensitizing effect of the compound.
Logical Comparison of Inhibitor Strategies
The choice between a dual inhibitor and a selective inhibitor depends on the therapeutic strategy. The following diagram illustrates the logical relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selleck Chemical LLC KU-55933 (ATM Kinase Inhibitor) 50mg 587871-26-9, | Fisher Scientific [fishersci.com]
- 10. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 18. selleckchem.com [selleckchem.com]
- 19. rndsystems.com [rndsystems.com]
- 20. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clonogenic Assay [bio-protocol.org]
- 29. Clonogenic Assay [en.bio-protocol.org]
- 30. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. mcgillradiobiology.ca [mcgillradiobiology.ca]
Independent Verification of XRD-0394's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK) inhibitor, XRD-0394, with selective inhibitors of the same pathways. The information presented is intended to offer a clear, data-driven perspective on the compound's performance and mechanism of action, supported by established experimental protocols.
Executive Summary
This compound is a potent, orally bioavailable small molecule that dually inhibits ATM and DNA-PK, two critical kinases in the DNA damage response (DDR) pathway.[1][2] This dual inhibition strategy aims to enhance the efficacy of DNA-damaging cancer therapies, such as radiotherapy, by preventing cancer cells from repairing the induced damage. Preclinical data demonstrates that this compound effectively radiosensitizes tumor cells and shows synergistic effects with PARP and topoisomerase I inhibitors.[1][3] This guide compares the in vitro potency and cellular effects of this compound against selective ATM (AZD0156) and DNA-PK (M3814) inhibitors.
Data Presentation
Table 1: In Vitro Potency of DDR Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | ATM | 0.39 | [4] |
| DNA-PKcs | 0.89 | [4] | |
| AZD0156 | ATM | 0.58 | [1][5][6] |
| M3814 | DNA-PK | 0.6 | [7] |
Table 2: Comparative Radiosensitization in MCF7 Breast Cancer Cells
| Treatment (500 nM) | Radiation Dose (Gy) | Surviving Fraction | Fold Change in Radiosensitization (vs. DMSO) | Reference |
| DMSO | 2 | ~0.6 | 1.0 | [8] |
| 4 | ~0.3 | 1.0 | [8] | |
| AZD0156 (ATM inhibitor) | 2 | ~0.4 | 1.5 | [8] |
| 4 | ~0.15 | 2.0 | [8] | |
| M3814 (DNA-PK inhibitor) | 2 | ~0.3 | 2.0 | [8] |
| 4 | ~0.1 | 3.0 | [8] | |
| AZD0156 + M3814 | 2 | ~0.1 | 6.0 | [8] |
| 4 | <0.05 | >6.0 | [8] | |
| This compound | 2 | ~0.1 | 6.0 | [8] |
| 4 | <0.05 | >6.0 | [8] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment with cytotoxic agents like ionizing radiation.
Objective: To determine the ability of a single cell to proliferate into a colony, thereby measuring the effectiveness of this compound and its comparators in sensitizing cancer cells to radiation.
Materials:
-
Cancer cell lines (e.g., MCF7, FaDu, MDA-MB-231)
-
Complete cell culture medium
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% in methanol)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Test compounds (this compound, AZD0156, M3814) dissolved in DMSO
Procedure:
-
Cell Plating: Harvest and count cells. Plate a predetermined number of cells (e.g., 200-1000 cells/well for non-irradiated controls, and higher densities for irradiated groups) into 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound, AZD0156, M3814, or DMSO (vehicle control) for a specified period (e.g., 1-2 hours) before irradiation.
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with a solution like 10% formalin for at least 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is determined by the formula: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
Immunoblotting for DDR Pathway Activation
This technique is used to detect and quantify the phosphorylation status of key proteins in the DNA damage response pathway, providing a direct measure of target engagement by the inhibitors.
Objective: To assess the inhibition of ATM and DNA-PK activity by this compound and its comparators by measuring the phosphorylation of their downstream targets (e.g., pATM S1981, pDNA-PKcs S2056, pKAP1 S824).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound, AZD0156, M3814)
-
Ionizing radiation source
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pATM S1981, anti-pDNA-PKcs S2056, anti-pKAP1 S824, anti-ATM, anti-DNA-PKcs, and a loading control like anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with the inhibitors for 1-2 hours, followed by irradiation (e.g., 10 Gy).
-
Cell Lysis: At the desired time point post-irradiation (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Visualization: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Mandatory Visualization
Caption: Dual inhibition of ATM and DNA-PK by this compound.
Caption: Workflow for comparing DDR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling XRD-0394
For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel involved in the handling, storage, and disposal of XRD-0394, a potent, orally active dual inhibitor of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK). Due to its cytotoxic nature and its mechanism of action targeting DNA damage repair pathways, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
This compound is a highly potent compound with IC50 values of 0.39 nM and 0.89 nM for ATM and DNA-PKcs, respectively. Its ability to sensitize tumor cells to radiation and potentiate the effects of other DNA-damaging agents underscores the need for meticulous handling procedures.[1] Occupational exposure could lead to adverse health effects due to its cytotoxic and potentially genotoxic properties.
Personal Protective Equipment (PPE)
All personnel handling this compound, regardless of the quantity, must wear the following personal protective equipment. This is considered the last line of defense, and its use should be in conjunction with the engineering and administrative controls outlined in the subsequent sections.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body from contamination through splashes or spills. |
| Eye Protection | Safety goggles or a full-face shield. | Protects the eyes and face from splashes of liquids or airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of aerosolized particles of the compound, especially during weighing and reconstitution. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step experimental protocol must be followed in a designated and controlled environment.
Experimental Protocol: Safe Handling and Reconstitution of this compound
-
Preparation of the Handling Area:
-
Designate a specific area for handling this compound, preferably within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Ensure a cytotoxic spill kit is readily accessible.
-
-
Donning PPE:
-
Before entering the designated handling area, don the required PPE in the following order: shoe covers, gown, respiratory protection, eye protection, and inner pair of gloves. The outer pair of gloves should be worn over the gown's cuffs.
-
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution activities within the BSC or powder containment hood to minimize aerosol generation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
If reconstitution is required, slowly add the solvent to the solid compound to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic - Handle with Caution".
-
When working with cell cultures or animals, use Luer-Lok syringes and other closed systems to prevent leakage.
-
-
Decontamination of Work Surfaces:
-
After each use, decontaminate the work surface with a suitable deactivating agent, followed by a cleaning agent.
-
Dispose of the absorbent liner as cytotoxic waste.
-
-
Doffing PPE:
-
Remove PPE in the following order to prevent re-contamination: outer gloves, gown, shoe covers.
-
Remove respiratory and eye protection outside the immediate handling area.
-
Remove the inner gloves last and wash hands thoroughly with soap and water.
-
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Yellow or purple, puncture-resistant, and clearly labeled "Cytotoxic Waste". | High-temperature incineration by a licensed hazardous waste disposal company. |
| (Gloves, gowns, weigh boats, etc.) | ||
| Sharps | Sharps container specifically designated for cytotoxic waste (yellow or purple). | High-temperature incineration by a licensed hazardous waste disposal company. |
| (Needles, syringes, etc.) | ||
| Liquid Waste | Leak-proof, labeled container for cytotoxic liquid waste. | Collection by a licensed hazardous waste disposal company for chemical treatment or incineration. DO NOT pour down the drain. |
| (Unused solutions, contaminated media) |
Visualizing Safety and Mechanism
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
